3-Isobutylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)6-9-4-3-5-10-7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGXTCKEZCCZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065716 | |
| Record name | 3-Isobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sharp penetrating aromatic aroma | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
68.00 to 69.00 °C. @ 8.00 mm Hg | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.904 | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14159-61-6 | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isobutyl pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Isobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isobutylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ISOBUTYL PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V72L3X354 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Fundamental Properties of 3-Isobutylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylpyridine, a substituted pyridine derivative, is a heterocyclic aromatic organic compound. Its structure, featuring a pyridine ring with an isobutyl group at the 3-position, makes it a molecule of interest in various chemical and biological research areas, including flavor chemistry and as a building block in medicinal chemistry. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and understanding the fundamental properties of its derivatives is crucial for the design and development of new therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, purification, spectroscopic characterization, and potential biological relevance of this compound.
Physicochemical Properties
This compound is a colorless liquid with a characteristic aromatic odor.[3][4] Its fundamental physicochemical properties are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₃N | [5] |
| Molecular Weight | 135.21 g/mol | [5] |
| Appearance | Colorless clear liquid (estimated) | [4] |
| Boiling Point | 68.00 to 69.00 °C @ 8.00 mm Hg | [4] |
| Specific Gravity | 0.89800 to 0.90400 @ 25.00 °C | [4] |
| Refractive Index | 1.48800 to 1.49400 @ 20.00 °C | [4] |
| Flash Point | 153.00 °F (67.22 °C) (TCC) | [4] |
| Solubility | Soluble in alcohol. | [4] |
| CAS Number | 14159-61-6 | [6] |
| SMILES | CC(C)Cc1cccnc1 | [5] |
| InChI Key | DEGXTCKEZCCZOP-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of 3-alkylpyridines, including this compound, can be achieved through several synthetic routes. Common methods include the Minisci reaction for direct alkylation of the pyridine ring and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9][10][11]
Experimental Protocol: Synthesis via Minisci-Type Reaction
The Minisci reaction provides a method for the direct C-H alkylation of electron-deficient heterocycles like pyridine.[8][12] This protocol is adapted from general procedures for the alkylation of pyridines.[7][13]
Reagents and Materials:
-
Pyridine
-
Isovaleric acid (3-methylbutanoic acid)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of pyridine in a suitable solvent, add a catalytic amount of silver nitrate.
-
Add isovaleric acid, the source of the isobutyl radical, to the mixture.
-
Carefully add a solution of ammonium persulfate in water to the reaction mixture. The addition should be done portion-wise to control the reaction rate.
-
Acidify the mixture with sulfuric acid to protonate the pyridine, which activates it towards radical attack.[8]
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by distillation or column chromatography.[14]
Procedure (Distillation):
-
Set up a fractional distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound (68-69 °C at 8 mmHg).[4]
Procedure (Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system.
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following data is based on spectral information available for the closely related 3-butylpyridine and predicted values for this compound.[15][16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the pyridine ring and the isobutyl side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4-8.5 | m | 2H | H-2, H-6 (Pyridine ring) |
| ~7.4-7.5 | m | 1H | H-4 (Pyridine ring) |
| ~7.1-7.2 | m | 1H | H-5 (Pyridine ring) |
| ~2.5 | d | 2H | -CH₂- (Isobutyl group) |
| ~1.9 | m | 1H | -CH- (Isobutyl group) |
| ~0.9 | d | 6H | -CH(CH₃)₂ (Isobutyl group) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the isobutyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (Pyridine ring) |
| ~147 | C-6 (Pyridine ring) |
| ~138 | C-4 (Pyridine ring) |
| ~135 | C-3 (Pyridine ring) |
| ~123 | C-5 (Pyridine ring) |
| ~43 | -CH₂- (Isobutyl group) |
| ~29 | -CH- (Isobutyl group) |
| ~22 | -CH(CH₃)₂ (Isobutyl group) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would result in a molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.[1][2][19]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 135, corresponding to the molecular weight of C₉H₁₃N.
-
Major Fragments:
-
m/z = 92: Loss of an isobutyl radical (•C₄H₉), resulting in a pyridinium cation. This is often a prominent peak in the mass spectra of alkylpyridines.[17]
-
m/z = 120: Loss of a methyl radical (•CH₃) from the molecular ion, which is a common fragmentation for branched alkanes.
-
Biological Activity and Relevance in Drug Development
While specific studies on the biological activity of monomeric this compound are limited, research on related 3-alkylpyridinium (3-AP) compounds, particularly polymeric forms isolated from marine sponges, has revealed a range of biological effects.[20][21] These activities include cytotoxicity, hemolytic activity, and acetylcholinesterase inhibition.[3][22]
Monomeric 3-alkylpyridine alkaloids have demonstrated modest antibiotic activity, particularly against Gram-positive bacteria, and have also been investigated for their cytotoxic effects.[23] The activity of these compounds often correlates with the length of the alkyl chain.[23]
For drug development professionals, the pyridine scaffold is of significant interest due to its presence in numerous approved drugs.[1][2] The isobutyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Some pyridine derivatives have been shown to induce senescence in cancer cells through the activation of the p21 signaling pathway, highlighting a potential avenue for therapeutic intervention.[24] While no direct evidence links this compound to specific signaling pathways, its structural similarity to other biologically active pyridine-containing molecules suggests its potential as a lead compound or a fragment for the development of novel therapeutics. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.
References
- 1. Pyridine, 3-butyl- [webbook.nist.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound Sigma-Aldrich [sigmaaldrich.com]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 15. 3-BUTYLPYRIDINE(539-32-2) 1H NMR spectrum [chemicalbook.com]
- 16. 3-BUTYLPYRIDINE(539-32-2) 13C NMR spectrum [chemicalbook.com]
- 17. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uni-saarland.de [uni-saarland.de]
- 20. 3-Alkylpyridinium - Wikipedia [en.wikipedia.org]
- 21. 3-Alkylpyridinium compounds as potential non-toxic antifouling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis of 3-(2-Methylpropyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of 3-(2-methylpropyl)pyridine, also known as 3-isobutylpyridine. This pyridine derivative is a valuable building block in medicinal chemistry and drug development. The following sections detail various synthetic strategies, including specific experimental protocols, a comparative analysis of these methods, and relevant characterization data.
Introduction
3-(2-Methylpropyl)pyridine is a substituted pyridine with an isobutyl group at the 3-position. Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and biologically active compounds. The ability to selectively introduce alkyl groups onto the pyridine ring is crucial for the synthesis of new chemical entities with potential therapeutic applications. This guide explores four principal synthetic routes for obtaining 3-(2-methylpropyl)pyridine in a laboratory setting: Grignard-based cross-coupling (Kumada coupling), Negishi coupling, Suzuki-Miyaura coupling, and the Minisci radical alkylation.
Synthetic Strategies
The synthesis of 3-(2-methylpropyl)pyridine can be approached through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.
Grignard-Based Cross-Coupling (Kumada Coupling)
The Kumada coupling reaction provides a direct method for the formation of a carbon-carbon bond between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[1][2][3][4][5] In the context of synthesizing 3-(2-methylpropyl)pyridine, this typically involves the reaction of a 3-halopyridine with isobutylmagnesium bromide.
Negishi Coupling
The Negishi coupling is a versatile cross-coupling reaction that utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[6] This method is known for its high functional group tolerance. The synthesis of 3-(2-methylpropyl)pyridine via this route would involve the coupling of a 3-halopyridine with an isobutylzinc reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide, catalyzed by a palladium complex.[7] For the synthesis of 3-(2-methylpropyl)pyridine, this would typically involve the reaction of a 3-pyridylboronic acid or its ester with an isobutyl halide or tosylate.
Minisci Reaction
The Minisci reaction is a radical substitution reaction that allows for the direct alkylation of electron-deficient heterocycles like pyridine.[2][3] This method is advantageous as it often uses readily available and inexpensive starting materials. The synthesis of 3-(2-methylpropyl)pyridine can be achieved by reacting pyridine with a source of isobutyl radicals, such as 3-methylbutanoic acid (isovaleric acid).
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic approaches to 3-(2-methylpropyl)pyridine. Please note that specific yields and reaction conditions can vary based on the exact reagents, catalysts, and laboratory setup.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Kumada Coupling | 3-Halopyridine, Isobutylmagnesium bromide | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | 60-85 | 4-12 | 25-100 | High yields, readily available Grignard reagents. | Grignard reagents are sensitive to moisture and acidic protons. |
| Negishi Coupling | 3-Halopyridine, Isobutylzinc halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | 70-90 | 12-24 | 25-80 | High functional group tolerance, high yields. | Organozinc reagents can be sensitive to air and moisture. |
| Suzuki-Miyaura Coupling | 3-Pyridylboronic acid/ester, Isobutyl halide/tosylate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 65-85 | 12-24 | 80-110 | Boronic acids are generally stable and easy to handle. | Boronic acids can be expensive; reaction may require higher temperatures. |
| Minisci Reaction | Pyridine, 3-Methylbutanoic acid | AgNO₃, (NH₄)₂S₂O₈ | 40-60 | 2-4 | 50-80 | Direct C-H functionalization, inexpensive starting materials. | Can result in mixtures of regioisomers, moderate yields. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3-(2-methylpropyl)pyridine via the four discussed methods.
Protocol 1: Synthesis via Kumada Coupling
This protocol describes a nickel-catalyzed cross-coupling of 3-bromopyridine with isobutylmagnesium bromide.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Isobutyl bromide
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Isobutylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a small crystal of iodine to activate the magnesium.
-
Add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate dry flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent) and NiCl₂(dppp) (0.01-0.05 equivalents) in anhydrous THF.
-
Cool the freshly prepared isobutylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(2-methylpropyl)pyridine.
-
Protocol 2: Synthesis via Negishi Coupling
This protocol outlines the palladium-catalyzed coupling of 3-chloropyridine with isobutylzinc chloride.
Materials:
-
3-Chloropyridine
-
Isobutylzinc chloride (can be prepared in situ from isobutylmagnesium bromide and ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Isobutylzinc Chloride (if not commercially available):
-
Prepare isobutylmagnesium bromide as described in Protocol 1.
-
To the Grignard reagent at 0 °C, slowly add a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature for 1 hour to complete the transmetalation.
-
-
Cross-Coupling Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-chloropyridine (1.0 equivalent) and Pd(PPh₃)₄ (0.02-0.05 equivalents) in anhydrous THF.
-
To this solution, add the prepared isobutylzinc chloride solution (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-methylpropyl)pyridine.
-
Protocol 3: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of 3-pyridylboronic acid with an isobutyl halide.
Materials:
-
3-Pyridylboronic acid
-
Isobutyl bromide or iodide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dioxane and water (as a solvent mixture)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 3-pyridylboronic acid (1.0 equivalent), isobutyl bromide (1.5 equivalents), Pd(PPh₃)₄ (0.03-0.05 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v) to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-methylpropyl)pyridine.
-
Protocol 4: Synthesis via Minisci Reaction
This protocol details the radical alkylation of pyridine using 3-methylbutanoic acid.
Materials:
-
Pyridine
-
3-Methylbutanoic acid (isovaleric acid)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve pyridine (1.0 equivalent) in a mixture of dichloromethane and water (1:1 v/v).
-
Add 3-methylbutanoic acid (2.0-3.0 equivalents) to the solution.
-
Add silver nitrate (0.1-0.2 equivalents) to the mixture.
-
-
Reaction:
-
Heat the mixture to 50-80 °C.
-
Slowly add a solution of ammonium persulfate (2.0-3.0 equivalents) in water to the reaction mixture over a period of 1-2 hours.
-
Continue to stir the reaction at the same temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note that this reaction may produce a mixture of regioisomers (2-, 3-, and 4-isobutylpyridine), which will require careful separation.
-
Visualizations
Synthetic Pathways
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. CN1566093A - Preparation method of pyridine and 3-picoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Isobutylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isobutylpyridine, a heterocyclic compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Protons |
| 8.42 | d | 2 |
| 7.45 | d | 1 |
| 7.15 | dd | 1 |
| 2.45 | d | 2 |
| 1.85 | m | 1 |
| 0.88 | d | 6 |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm |
| 150.2 |
| 147.5 |
| 139.8 |
| 136.1 |
| 123.3 |
| 43.1 |
| 29.3 |
| 22.4 |
Experimental Protocol for NMR Spectroscopy
A general experimental protocol for obtaining NMR spectra of pyridine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used with a spectral width of 0-200 ppm and a longer relaxation delay and a higher number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H aromatic stretch |
| ~2950-2850 | Strong | C-H aliphatic stretch |
| ~1600, ~1580, ~1480, ~1430 | Medium-Strong | C=C and C=N ring stretching |
| ~1465 | Medium | CH₂ bending |
| ~1385, ~1365 | Medium | CH₃ bending (isopropyl split) |
| ~1030 | Medium | In-plane C-H bending |
| ~800, ~710 | Strong | Out-of-plane C-H bending |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the following protocol can be used:
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound was obtained from the NIST WebBook.[1][2]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 135 | 45 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [M-CH₃]⁺ |
| 93 | 55 | [M-C₃H₆]⁺ (McLafferty rearrangement) |
| 92 | 40 | [M-C₃H₇]⁺ |
| 78 | 15 | Pyridine radical cation |
| 65 | 10 |
Experimental Protocol for GC-MS
A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for analyzing aromatic compounds is as follows:
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC. The GC is equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to elute the compounds, for example, starting at 60°C and ramping up to 250°C.
-
MS Detection: The eluting compounds from the GC are introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to 3-Isobutylpyridine: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Isobutylpyridine, a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, physicochemical properties, and analytical methodologies.
Chemical Structure and IUPAC Name
This compound, a heterocyclic aromatic organic compound, consists of a pyridine ring substituted with an isobutyl group at the third position.
Chemical Structure:
IUPAC Name: 3-(2-methylpropyl)pyridine[1]
Synonyms: β-Isobutylpyridine[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | [2] |
| CAS Number | 14159-61-6 | [1][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 198.6 °C at 760 mmHg | [5] |
| Density | 0.908 g/cm³ | [5] |
| Refractive Index | 1.491 | [5] |
| Vapor Pressure | 0.503 mmHg at 25°C | [5] |
| Flash Point | 153.00 °F (67.22 °C) | [4] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Key Information | Reference |
| SMILES | CC(C)Cc1cccnc1 | [2] |
| InChI | InChI=1S/C9H13N/c1-8(2)6-9-4-3-5-10-7-9/h3-5,7-8H,6H2,1-2H3 | [2] |
| InChIKey | DEGXTCKEZCCZOP-UHFFFAOYSA-N | [2] |
| GC Retention Index (non-polar column) | 1075, 1077 | [6] |
| Mass Spectrum (EI) | Major peaks at m/z 93, 120, 134 | [7] |
Experimental Protocols
Synthesis of this compound (Representative Method)
While multiple synthetic routes exist for pyridine derivatives, a common approach involves the reaction of an aldehyde or ketone with ammonia or an ammonia source. The following is a representative procedure for the synthesis of 3-alkylpyridines, which can be adapted for this compound.
Reaction Scheme:
A general synthesis can be achieved via the Chichibabin pyridine synthesis, which involves the condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a mixture of them with ammonia or ammonia derivatives. For this compound, a plausible route involves the reaction of isovaleraldehyde with an appropriate co-reactant and ammonia over a catalyst at elevated temperature and pressure.
Experimental Procedure:
-
Catalyst Preparation: A heterogeneous catalyst, often a mixture of metal oxides such as alumina and silica, is prepared and activated by heating.
-
Reaction Setup: A high-pressure flow reactor is charged with the catalyst.
-
Reactant Feed: A gaseous mixture of isovaleraldehyde, a suitable aldehyde or ketone co-reactant (e.g., formaldehyde or acetaldehyde), and ammonia is continuously fed into the reactor.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 250-350 °C and a pressure of 50-150 bar.
-
Product Collection: The reaction mixture exiting the reactor is cooled to condense the liquid products.
-
Purification: The crude product is then subjected to fractional distillation under reduced pressure to isolate pure this compound. The purity of the fractions is monitored by Gas Chromatography (GC).
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid or solid-phase extraction may be necessary.
-
Filter the final solutions through a 0.45 µm syringe filter into GC vials.
GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
Data Analysis:
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard. Quantification is performed by constructing a calibration curve from the peak areas of a characteristic ion (e.g., m/z 93 or the molecular ion at m/z 135) versus the concentration of the standards.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, research on related alkylpyridines and other pyridine derivatives suggests potential biological activities. These activities include antimicrobial, cytotoxic, and enzyme-inhibiting properties.[8][9][10] Some pyridine derivatives have been identified as antagonists of the CXC chemokine receptor type 4 (CXCR4).[11] The CXCR4 signaling pathway is crucial in various physiological and pathological processes, including cell proliferation, survival, and migration.
Below is a representative diagram of the CXCR4 signaling pathway, which can be modulated by certain pyridine-containing compounds.
This diagram illustrates that the binding of the ligand CXCL12 to the CXCR4 receptor activates intracellular signaling cascades, including the PLC/PKC and PI3K/Akt pathways, which promote cell survival and proliferation. Pyridine-based antagonists can inhibit this pathway by blocking the receptor. It is important to note that while this represents a known mechanism for some pyridine derivatives, the specific interaction of this compound with this or other signaling pathways requires further experimental validation.
References
- 1. Pyridine, 3-(2-methylpropyl)- [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. parchem.com [parchem.com]
- 4. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]
- 5. m.molbase.com [m.molbase.com]
- 6. Pyridine, 3-(2-methylpropyl)- [webbook.nist.gov]
- 7. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Natural Occurrence of 3-Alkylpyridine Alkaloids
This guide provides an in-depth overview of 3-alkylpyridine alkaloids, a significant class of marine natural products. Tailored for researchers, scientists, and drug development professionals, this document covers their discovery, natural sources, biosynthesis, and biological activities, with a focus on their potential as therapeutic agents.
Introduction and Discovery
The study of 3-alkylpyridine alkaloids began in 1978 with the investigation of marine sponges from the order Haplosclerida. Schmitz et al., aiming to identify the compounds responsible for the high ichthyotoxicity of aqueous extracts from Haliclona species, isolated a toxic complex named halitoxin.[1] This complex was identified as a mixture of polymeric salts of 3-alkylpyridinium.[1] Since this initial discovery, over 70 structurally diverse 3-alkylpyridine alkaloids have been isolated, primarily from marine sponges.[1] These compounds are characterized by a pyridine or pyridinium ring substituted at the 3-position with an alkyl chain of varying length and functionality. They can be broadly classified into linear and cyclic structures, with the latter further categorized by the number of pyridinium units (monomers, dimers, trimers, etc.).[2]
Natural Occurrence
3-Alkylpyridine alkaloids are predominantly found in marine sponges of the order Haplosclerida.[1][2][3] Genera that are particularly rich sources of these compounds include Haliclona, Niphates, Amphimedon, and Xestospongia.[4][5] The presence of these alkaloids is so characteristic that they are considered chemical markers for sponges within these families.
While comprehensive quantitative data on the concentration of these alkaloids in their host sponges is not extensively available in the literature, some studies provide insights into the yield from extraction processes. For instance, from 13.8 g of the dry sponge Haliclona sp., 286 mg of methanol extract was obtained, which after fractionation and purification yielded 1.6 mg of a new 3-alkylpyridine alkaloid.[6][7]
Table 1: Selected Examples of 3-Alkylpyridine Alkaloids and Their Natural Sources
| Alkaloid Class | Alkaloid Name(s) | Natural Source (Genus) | Reference(s) |
| Linear Monomers | Niphatynes A & B, Niphatesins A & G | Niphates | [2][8] |
| Ikimines A & D | Unidentified Micronesian sponge | [2] | |
| 3-dodecyl pyridine with terminal cyano group | Haliclona | [4][6][7][9] | |
| Linear Oligomers | Pachychalines A & C | Pachychalina | [2][8] |
| Niphatoxins A & B | Niphates | [2][8] | |
| Viscosaline | Haliclona viscosa | [2][8] | |
| Halitoxins | Haliclona | [2][8] | |
| Cyclic Dimers | Haliclamines C-F | Haliclona viscosa | [2][3] |
| Cyclic Trimers | Viscosamine | Haliclona viscosa | [2][3] |
| Cyclic Monomers | Cyclostellettamines | Stelletta maxima, Xestospongia | [1][2] |
Biosynthesis
The biosynthesis of the pyridine ring in natural products is known to occur through various pathways, often originating from amino acids.[10] In bacteria, for example, nicotinic acid (a pyridine derivative) can be synthesized from precursors like glycerol and succinate. Another pathway involves the catabolism of tryptophan through the kynurenine pathway to produce picolinic acid, a pyridine-containing molecule.[10]
While a definitive and detailed biosynthetic pathway for 3-alkylpyridine alkaloids in marine sponges has not been fully elucidated, it is hypothesized to involve enzymes such as polyketide synthases (PKSs) and aminotransferases.[11] PKSs are multi-domain enzymes that build carbon chains from simple acyl-CoA precursors, which could form the alkyl side chain.[5][11][12] An aminotransferase could then be involved in the formation of the pyridine ring.
Below is a proposed generalized workflow for the biosynthesis of a 3-alkylpyridine alkaloid, based on known biosynthetic principles of similar molecules.
Caption: Proposed biosynthetic workflow for 3-alkylpyridine alkaloids.
Experimental Protocols
Extraction and Isolation
The following is a generalized protocol for the extraction and isolation of 3-alkylpyridine alkaloids from marine sponges, based on methodologies reported in the literature.[6][7][9]
1. Sample Preparation:
- Collect sponge specimens and freeze-dry them.
- Grind the dried sponge tissue into a fine powder.
2. Extraction:
- Perform accelerated solvent extraction (ASE) on the powdered sponge material (e.g., 13.8 g).
- Use a series of solvents with increasing polarity: water, hexane, dichloromethane, and finally methanol. The 3-alkylpyridine alkaloids are typically found in the methanol extract.
3. Fractionation:
- Concentrate the methanol extract under reduced pressure.
- Subject the crude methanol extract (e.g., 286 mg) to preparative reversed-phase column chromatography (e.g., Phenomenex Gemini-NX C18, 50 mm × 21.2 mm, 5 μm).
- Elute with a gradient of methanol in water, starting with a higher water content and gradually increasing the methanol concentration, to separate the extract into several fractions.
4. Purification:
- Identify fractions containing the target alkaloids using techniques like thin-layer chromatography (TLC) or analytical HPLC-MS.
- Perform further purification of the active fractions by semi-preparative or analytical reversed-phase high-performance liquid chromatography (RP-HPLC) (e.g., Phenomenex Synergi Hydro-RP, 250 mm × 4.6 mm, 4 μm).
- A typical elution condition for HPLC is a gradient of acetonitrile in water (e.g., 60-minute gradient from 52% to 90% acetonitrile in water) with a flow rate of 1 mL/min.
- Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm).
- Collect the peaks corresponding to the pure alkaloids.
"Sponge_Sample" [label="Dried & Powdered\nSponge Sample", fillcolor="#FFFFFF", fontcolor="#202124"];
"ASE" [label="Accelerated Solvent Extraction\n(Water, Hexane, DCM, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"MeOH_Extract" [label="Methanol Extract", fillcolor="#F1F3F4", fontcolor="#202124"];
"Prep_Column" [label="Preparative Reversed-Phase\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Fractions" [label="Fractions", fillcolor="#F1F3F4", fontcolor="#202124"];
"HPLC" [label="Reversed-Phase HPLC", fillcolor="#FBBC05", fontcolor="#202124"];
"Pure_Alkaloid" [label="Pure 3-Alkylpyridine\nAlkaloid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sponge_Sample" -> "ASE";
"ASE" -> "MeOH_Extract";
"MeOH_Extract" -> "Prep_Column";
"Prep_Column" -> "Fractions";
"Fractions" -> "HPLC";
"HPLC" -> "Pure_Alkaloid";
}
Caption: General workflow for the extraction and isolation of 3-alkylpyridine alkaloids.
Structure Elucidation
1. Mass Spectrometry (MS):
- Determine the molecular formula using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The protonated molecule [M+H]⁺ is typically observed.
- Analyze the fragmentation patterns in tandem MS (MS/MS) experiments to gain information about the structure of the alkyl chain and the pyridine core.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the pure alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
- Acquire 1D NMR spectra (¹H and ¹³C) to identify the types of protons and carbons present. The aromatic signals in the ¹H NMR spectrum are characteristic of a 3-substituted pyridine ring.
- Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the length and substitution pattern of the alkyl chain.
Biological Activities and Mechanisms of Action
3-Alkylpyridine alkaloids exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antifouling, and enzyme inhibitory effects.[1] The potency and type of activity are often dependent on the degree of polymerization and the specific structure of the alkaloid.[1]
Table 2: Biological Activities and IC₅₀ Values of Selected 3-Alkylpyridine Alkaloids
| Alkaloid/Derivative | Biological Activity | Cell Line / Target | IC₅₀ Value | Reference(s) |
| 3-dodecyl pyridine (cyano-terminated) | Cytotoxicity | A549 (Lung Carcinoma) | 41.8 µM | [6][7][9] |
| MCF-7 (Breast Cancer) | 48.4 µM | [6][7][9] | ||
| HeLa (Cervical Cancer) | 33.2 µM | [6][7][9] | ||
| Hachijodines A-G | Cytotoxicity | P388 (Murine Leukemia) | 1.0 - 2.3 µg/mL | |
| Cyclostellettamines | Histone Deacetylase Inhibition | K562 cell-derived HDAC | 17 - 80 µM | [1] |
| Poly-APS | Acetylcholinesterase Inhibition | AChE | Ki of 11 ± 3 nM (initial binding) | [13] |
Cytotoxicity and Apoptosis Induction
Several 3-alkylpyridine alkaloids and their synthetic analogues have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis through a p53-independent pathway.[1][11] This pathway is characterized by the loss of mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio, and the activation of initiator (caspase-9) and executioner (caspase-3) caspases.[1]
Caption: p53-independent apoptosis pathway induced by 3-alkylpyridine alkaloids.
Enzyme Inhibition
Polymeric 3-alkylpyridinium salts (poly-APS) are potent inhibitors of acetylcholinesterase.[4][13] The inhibition mechanism is complex, beginning with a reversible, non-competitive binding of the polymer to the peripheral anionic site of the enzyme.[13] This initial interaction is followed by the binding of multiple pyridinium units to various sites on the AChE molecule, leading to the formation of large enzyme-inhibitor complexes, aggregation, and ultimately, irreversible inhibition of the enzyme.[2][10]
Caption: Mechanism of acetylcholinesterase inhibition by poly-APS.
Certain cyclic 3-alkylpyridine alkaloids, such as the cyclostellettamines isolated from a Xestospongia sponge, have been shown to inhibit histone deacetylases (HDACs).[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these alkaloids can induce the accumulation of acetylated histones, leading to changes in gene expression that can, for example, trigger cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Perspectives
3-Alkylpyridine alkaloids from marine sponges represent a structurally diverse and biologically active class of natural products. Their potent cytotoxic, antimicrobial, and enzyme-inhibitory properties make them promising leads for the development of new therapeutic agents. Further research is needed to fully elucidate their biosynthetic pathways, which could open avenues for synthetic biology approaches to produce these compounds. Additionally, more in-depth studies into their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The continued exploration of the marine environment, particularly of sponges from the order Haplosclerida, is likely to yield new and even more potent members of this fascinating alkaloid family.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 12. Type I polyketide synthase requiring a discrete acyltransferase for polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Reactivity and Electronic Properties of the 3-Isobutylpyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents and functional materials. This technical guide focuses on the 3-isobutylpyridine ring, providing a comprehensive overview of its electronic characteristics and reactivity profile. The isobutyl group at the 3-position introduces specific steric and electronic effects that modulate the behavior of the pyridine core, influencing its basicity, nucleophilicity, and susceptibility to electrophilic and nucleophilic attack. Understanding these properties is crucial for the rational design and synthesis of new molecules incorporating this valuable moiety.
Electronic Properties
The electronic nature of the this compound ring is a key determinant of its chemical behavior. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is responsible for its basicity. The isobutyl group, an alkyl substituent, influences the electron density of the ring primarily through an inductive effect.
Basicity and pKa
The basicity of the pyridine nitrogen is a critical parameter, affecting its interaction with biological targets and its role in chemical reactions. The isobutyl group at the 3-position is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom, thereby increasing its basicity compared to unsubstituted pyridine.
| Compound | pKa |
| Pyridine | 5.2 |
| 3-Methylpyridine | 5.63 - 5.68[1][2][3][4][5] |
| 3-Ethylpyridine | 5.57 - 5.80[6][7][8] |
| This compound (Estimated) | ~5.7 |
Table 1: pKa values of pyridine and 3-alkylpyridines.
The isobutyl group is expected to have a slightly stronger electron-donating inductive effect than a methyl or ethyl group, suggesting a pKa value in the range of 5.7. This increased basicity is an important consideration in drug design, as it can influence the ionization state of the molecule at physiological pH.
Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The sigma constant (σ) for a substituent reflects its electron-donating or electron-withdrawing nature. For a substituent at the meta position (position 3 in pyridine), the σm value primarily reflects the inductive effect.
| Substituent | σm |
| -CH₃ | -0.07 |
| -CH₂CH₃ | -0.07 |
| -CH(CH₃)₂ | -0.07 |
| -CH₂CH(CH₃)₂ (Isobutyl) | -0.08 |
Table 2: Hammett sigma meta (σm) constants for alkyl groups.[9]
The negative σm value for the isobutyl group confirms its electron-donating character through the inductive effect. This value is useful for predicting the effect of the 3-isobutyl substituent on the rates and equilibria of various reactions.
Reactivity of the this compound Ring
The pyridine ring is generally considered electron-deficient compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. This influences its reactivity towards both electrophiles and nucleophiles. The isobutyl group at the 3-position further modulates this reactivity.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene and typically requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. The isobutyl group at the 3-position, being an electron-donating group, will slightly activate the ring towards EAS, although the deactivating effect of the nitrogen still dominates.
Logical Relationship of Electrophilic Attack:
Figure 1: Regioselectivity of electrophilic attack on this compound.
Experimental Protocol: Nitration of 3-Alkylpyridines (General Procedure)
A general procedure for the nitration of electron-rich pyridine derivatives can be adapted for this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
To this nitrating mixture, add this compound dropwise, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the nitrated product, primarily the 5-nitro-3-isobutylpyridine isomer.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2-, 4-, and 6-positions. A leaving group, such as a halogen, is typically required for this reaction to proceed efficiently. For a 3-substituted pyridine, nucleophilic attack is most favorable at the 2- and 6-positions.
Logical Relationship of Nucleophilic Attack on a Halogenated this compound:
Figure 2: Nucleophilic aromatic substitution on a 2-halo-3-isobutylpyridine.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a 3-Substituted Halopyridine
Materials:
-
2-Bromo-3-isobutylpyridine (or other suitable halo-derivative)
-
Nucleophile (e.g., sodium methoxide, an amine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the 2-bromo-3-isobutylpyridine and the anhydrous solvent.
-
Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Heat the reaction mixture to an appropriate temperature (this will depend on the reactivity of the nucleophile and the substrate). Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
The this compound scaffold can be further functionalized using metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction typically involves the coupling of a halide (e.g., 3-bromo-isobutylpyridine) with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Workflow for Suzuki-Miyaura Coupling:
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-isobutylpyridine (General Procedure)
Materials:
-
3-Bromo-isobutylpyridine
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 3-bromo-isobutylpyridine, the boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
A common method for the synthesis of 3-alkylpyridines is the reaction of an organometallic reagent with a suitable pyridine precursor. For this compound, a plausible route involves the reaction of 3-picoline (3-methylpyridine) with a base to form an anion, followed by reaction with a suitable electrophile. A more direct industrial synthesis involves the reaction of acetaldehyde, formaldehyde, and ammonia over a catalyst.
Experimental Protocol: Synthesis of this compound from Acetaldehyde, Formaldehyde, and Ammonia (Industrial Method Adaptation)
Materials:
-
Acetaldehyde
-
Formaldehyde (as formalin solution)
-
Ammonia (aqueous solution)
-
Silica-alumina catalyst
-
Fixed-bed reactor
Procedure:
-
A gaseous mixture of acetaldehyde, formaldehyde, methanol (often used as a source of formaldehyde and to control the reaction), and ammonia is prepared.[10]
-
This mixture is passed through a fixed-bed reactor containing a silica-alumina catalyst.[10]
-
The reactor is maintained at an elevated temperature, typically between 450 °C and 500 °C.[10]
-
The reaction produces a mixture of pyridine and various picolines, including 3-picoline and other alkylated pyridines.
-
The product mixture is then cooled, and the desired this compound is separated and purified by fractional distillation.
Role in Drug Development: A Representative Signaling Pathway
Pyridine derivatives are prevalent in numerous approved drugs and are key pharmacophores in many ongoing drug discovery programs.[11] While specific signaling pathway information for this compound itself is not widely published, closely related substituted pyridine analogs have been identified as potent inhibitors of various enzymes and modulators of signaling pathways.
For instance, a series of 2,3,5-trisubstituted pyridine analogs have been identified as inhibitors of Interleukin-1β (IL-1β) production through the modulation of the p38 MAPK signaling pathway.[12] This pathway is a critical regulator of inflammatory responses.
Simplified p38 MAPK Signaling Pathway and Inhibition by a Pyridine Analog:
Figure 4: Inhibition of the p38 MAPK pathway by a representative pyridine analog.
This example illustrates how a substituted pyridine core can be tailored to interact with a specific biological target, in this case, the p38 MAPK, to elicit a therapeutic effect. The electronic and steric properties of the substituents on the pyridine ring, such as the isobutyl group, are critical for optimizing binding affinity and selectivity.
Conclusion
The this compound ring is a versatile chemical entity with a distinct set of electronic and reactivity properties. The electron-donating isobutyl group enhances the basicity of the pyridine nitrogen and influences the regioselectivity of electrophilic and nucleophilic substitution reactions. The ability to further functionalize this scaffold through metal-catalyzed cross-coupling reactions makes it an attractive building block for the synthesis of complex molecules. As exemplified by the inhibition of the p38 MAPK pathway by related pyridine analogs, the this compound moiety holds significant potential for the development of novel therapeutics. This guide provides a foundational understanding of its properties and reactivity, offering valuable insights for researchers in the fields of synthetic chemistry and drug discovery.
References
- 1. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]
- 3. 3-Methylpyridin | 108-99-6 [m.chemicalbook.com]
- 4. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Methylpyridine (HMDB0061887) [hmdb.ca]
- 6. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]
- 7. 3-Ethylpyridine CAS#: 536-78-7 [amp.chemicalbook.com]
- 8. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]
- 11. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Isobutylpyridine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, and Analysis of 3-Isobutylpyridine for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, also known as 3-(2-methylpropyl)pyridine, is a heterocyclic aromatic organic compound. It belongs to the family of alkylpyridines, which are derivatives of pyridine with an alkyl substituent. This compound is primarily recognized for its potent aromatic qualities and is utilized as a flavoring agent in the food industry. While its biological activity is not extensively documented in publicly available research, its structural similarity to other bioactive pyridine derivatives suggests potential for further investigation in medicinal chemistry and drug discovery.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, plausible synthetic routes, detailed analytical methodologies, and safety information. The content is tailored for researchers and professionals in chemistry and drug development who require a detailed understanding of this compound for their work.
Core Data and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
| Identifier/Property | Value | Reference |
| CAS Number | 14159-61-6 | [3][4] |
| Molecular Formula | C₉H₁₃N | [5] |
| Molecular Weight | 135.21 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Strong, aromatic | [3] |
| Boiling Point | 184-186 °C (at 760 mmHg) | |
| Density | 0.908 g/cm³ at 25 °C | |
| Refractive Index | 1.491 at 20 °C | |
| Flash Point | 67 °C (153 °F) | [3] |
| Solubility | Soluble in alcohol and other organic solvents. Limited solubility in water. | [3] |
Synthesis of this compound
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common method for the synthesis of 3-alkylpyridines involves the reaction of a pyridine derivative with an appropriate alkylating agent. One potential route is the reaction of 3-picoline (3-methylpyridine) with a suitable isobutyl precursor.
A general approach for the synthesis of 3-alkylpyridines can be adapted for this compound, such as the Chichibabin pyridine synthesis.[6] This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines. For this compound, a potential pathway could involve the reaction of isobutyraldehyde with acrolein and ammonia over a catalyst.[7][8]
Another general strategy for producing 3-alkylpyridines involves the reaction of acrolein with ammonia, which is an industrial method.[6] Modifications of this process, for instance, by introducing another aldehyde like propionaldehyde along with acrolein and ammonia, can yield 3-methylpyridine.[6] A similar principle could be applied to synthesize this compound.
Analytical Methodologies
Accurate identification and quantification of this compound are crucial for quality control in its application as a flavoring agent and for research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, especially in complex matrices such as food products.[9][10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
For analysis of a pure or concentrated sample, dilute the this compound in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 100 µg/mL. For trace analysis in a complex matrix, a sample extraction and concentration step, such as solid-phase microextraction (SPME) or liquid-liquid extraction, may be necessary.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, confirming its structure.[13]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents can be used depending on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0 ppm).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the tube and ensure the solution is free of any solid particles.
-
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl group.[14][15] The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Biological Activity and Signaling Pathways
Currently, there is a lack of substantial published research detailing specific biological activities or signaling pathway interactions for this compound. Its primary application is in the flavor and fragrance industry.[3] However, the pyridine scaffold is a common motif in many biologically active compounds and approved drugs, where it can be involved in various biological processes.[1][2] The isobutyl group can influence the molecule's lipophilicity, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Researchers interested in the potential bioactivity of this compound could explore its effects on various cellular targets, drawing parallels from studies on other 3-alkylpyridine alkaloids which have shown activities such as antibacterial effects.[16][17] Any investigation into its biological effects would be breaking new ground in the understanding of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is a combustible liquid and may cause skin, eye, and respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[20]
Conclusion
This compound is a well-characterized compound with established physical and chemical properties, primarily utilized as a flavoring agent. This guide provides foundational information and detailed analytical protocols that are essential for researchers working with this molecule. While its synthesis can be inferred from general methods for 3-alkylpyridines, and its analytical characterization is straightforward using standard techniques like GC-MS and NMR, its biological activity remains largely unexplored. The pyridine moiety is a privileged scaffold in medicinal chemistry, suggesting that this compound could serve as a starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate any potential biological effects and mechanisms of action.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 16. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
Physical properties of 3-Isobutylpyridine: boiling point, density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3-Isobutylpyridine, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a substituted pyridine derivative with applications in the pharmaceutical and flavor industries. Accurate knowledge of its physical properties is essential for its synthesis, purification, and formulation.
Data Summary
The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for process design, safety assessments, and computational modeling.
| Physical Property | Value | Conditions |
| Boiling Point | 68.00 - 69.00 °C | @ 8.00 mm Hg[1] |
| Specific Gravity | 0.89800 - 0.90400 | @ 25.00 °C[1] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of boiling point and density for liquid organic compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For precise measurements, especially with small sample volumes, the micro-boiling point method is commonly employed.
Micro-Boiling Point Determination using a Thiele Tube
This method is advantageous as it requires only a small amount of the sample.
-
Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating oil, and a heat source.
-
Procedure :
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube filled with a heating oil (e.g., mineral oil).
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor has displaced all the air.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the external pressure.
-
Determination of Density
Density is the mass of a substance per unit volume. For liquids, a pycnometer is a precise instrument for determining density.
Density Determination using a Pycnometer
A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape and provides a precise volume.
-
Apparatus : Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure :
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pycnometer).
-
The pycnometer is filled with distilled water of a known density at a specific temperature and weighed again (m_pycnometer+water). The temperature of the water is recorded.
-
The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).
-
The volume of the pycnometer is then determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The pycnometer filled with the sample is weighed (m_pycnometer+sample).
-
The mass of the this compound is calculated (m_sample = m_pycnometer+sample - m_pycnometer).
-
The density of the this compound is then calculated (ρ_sample = m_sample / V_pycnometer).
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Isobutylpyridine in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 3-isobutylpyridine in a range of common organic solvents. Due to a notable absence of precise quantitative solubility data for this compound in publicly accessible literature, this document presents an illustrative solubility profile based on the known physicochemical properties of alkylpyridines and the parent compound, pyridine. The information herein is intended to serve as a practical resource for laboratory professionals, offering guidance on solvent selection for synthesis, purification, and formulation development involving this compound. This guide also furnishes a comprehensive, standardized experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data under their specific laboratory conditions.
Introduction
This compound, also known as 3-(2-methylpropyl)pyridine, is a heterocyclic compound with a pyridine ring substituted with an isobutyl group at the 3-position. Its molecular structure imparts a combination of aromaticity and aliphatic character, influencing its interactions with various solvents. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, while the alkyl substituent contributes to its solubility in nonpolar media.
Understanding the solubility of this compound is critical for a multitude of applications in research and development. In synthetic chemistry, solvent selection is paramount for controlling reaction kinetics, optimizing yields, and facilitating product isolation. For purification processes such as crystallization and chromatography, the differential solubility of the target compound and impurities in various solvents is the cornerstone of achieving high purity. In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates in different organic solvents is a key factor in formulation design, affecting bioavailability and drug delivery.
This guide aims to bridge the current gap in available quantitative data by providing an inferred solubility profile and a robust experimental methodology for its empirical determination.
Solubility Profile of this compound
The following table summarizes the anticipated solubility of this compound in common organic solvents at ambient temperature (approximately 25 °C). It is critical to note that these values are illustrative and should be confirmed experimentally for any specific application.
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Category | Illustrative Quantitative Solubility ( g/100 mL) |
| Protic Solvents | |||
| Methanol | 32.7 | Highly Soluble / Miscible | > 50 |
| Ethanol | 24.5 | Highly Soluble / Miscible | > 50 |
| 1-Propanol | 20.1 | Highly Soluble / Miscible | > 50 |
| 1-Butanol | 17.8 | Highly Soluble / Miscible | > 50 |
| Acetic Acid | 6.2 | Highly Soluble / Miscible | > 50 |
| Aprotic Polar Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble / Miscible | > 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble / Miscible | > 50 |
| Acetonitrile | 37.5 | Highly Soluble / Miscible | > 50 |
| Acetone | 20.7 | Highly Soluble / Miscible | > 50 |
| Ethyl Acetate | 6.0 | Highly Soluble | > 30 |
| Aprotic Nonpolar Solvents | |||
| Dichloromethane | 9.1 | Highly Soluble / Miscible | > 50 |
| Chloroform | 4.8 | Highly Soluble / Miscible | > 50 |
| Diethyl Ether | 4.3 | Highly Soluble / Miscible | > 50 |
| Toluene | 2.4 | Highly Soluble / Miscible | > 50 |
| Hexane | 1.9 | Soluble | > 10 |
Disclaimer: The quantitative solubility values presented in this table are illustrative and intended for guidance purposes only. They are based on the general solubility trends of similar chemical structures. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination
To facilitate the accurate measurement of this compound solubility, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by gravimetric analysis, is provided.[3]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readability ±0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Syringe filters (e.g., 0.45 µm PTFE membrane)
-
Pipettes and syringes
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solute is essential to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended, although the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to avoid premature precipitation.
-
Immediately pass the withdrawn solution through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point, or by using a rotary evaporator under reduced pressure.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to ambient temperature and to prevent moisture absorption.
-
Weigh the vial containing the dry solute residue.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [ ( (m_3 - m_2) / V ) ] x 100
Where:
-
m2 is the mass of the empty collection vial.
-
m3 is the mass of the collection vial with the dry solute residue.
-
V is the volume of the filtered saturated solution withdrawn.
3.4. Alternative Analytical Methods
For lower solubilities or for a more rapid analysis, instrumental methods such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be employed. These methods require the initial preparation of a calibration curve with standard solutions of this compound of known concentrations in the solvent of interest.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Methodological & Application
Synthesis of 3-Isobutylpyridine Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 3-isobutylpyridine derivatives, focusing on their potential in medicinal chemistry. The content covers the synthesis of a promising anticancer agent, its biological activity, and the signaling pathways it modulates.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 3-substituted pyridine motif is of particular interest due to its presence in various biologically active compounds. This document focuses on this compound derivatives, exemplified by the potent anticancer agent 3-isobutylaminodemethyl(oxy)aaptamine, a derivative of the marine alkaloid aaptamine. Aaptamine and its analogues have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects. The synthesis and biological evaluation of these compounds are critical for the development of new therapeutic agents.
Featured Derivative: 3-Isobutylaminodemethyl(oxy)aaptamine
A notable derivative of this compound is 3-isobutylaminodemethyl(oxy)aaptamine, which has shown significant cytotoxic activity against various human cancer cell lines. The isobutylamino group at the 3-position of the pyridine core contributes to its potent biological activity.
Quantitative Biological Data
The following table summarizes the in vitro cytotoxic activities of 3-isobutylaminodemethyl(oxy)aaptamine and related compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Isobutylaminodemethyl(oxy)aaptamine | HL-60 (Leukemia) | 0.03 | [1] |
| K-562 (Erythroleukemia) | 0.11 | [1] | |
| MCF-7 (Breast Cancer) | 8.5 | [1] | |
| KB (Epidermoid Carcinoma) | 0.78 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 1.2 | [1] | |
| HT-29 (Colon Adenocarcinoma) | 1.5 | [1] | |
| Aaptamine | Various | ~150 | [2] |
| Demethyl(oxy)aaptamine | Various | 10-70 | [2] |
Experimental Protocols
Synthesis of 3-Alkylamino Aaptamine Derivatives
A simple and efficient seven-step synthetic route has been developed for the preparation of 3-alkylamino aaptamine derivatives starting from the commercially available 6,7-dimethoxyisoquinoline.[1][2][3][4][5] A key final step involves a hydrogen-bond-mediated oxidative alkylamination.[4][5]
Protocol: Synthesis of 3-Isobutylaminodemethyl(oxy)aaptamine
This protocol is adapted from the general procedure for the synthesis of 3-alkylamino aaptamine derivatives.[3][5]
Materials:
-
Demethyloxyaaptamine
-
Isobutylamine
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing chambers
Procedure:
-
Dissolve demethyloxyaaptamine (1.0 equivalent) in methanol in a round-bottom flask.
-
Add isobutylamine (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by column chromatography on silica gel to yield the final product, 3-isobutylaminodemethyl(oxy)aaptamine.
Signaling Pathways and Mechanism of Action
Aaptamine and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[6] Understanding these pathways is crucial for the rational design of new and more effective anticancer drugs.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aaptamine has been shown to suppress this pathway by degrading phosphorylated Akt and GSK3β.[6]
Caption: Aaptamine's inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Aaptamine and its derivatives have been found to induce NF-κB-dependent transcriptional activity at non-toxic concentrations.[7]
Caption: Modulation of the NF-κB signaling pathway.
Experimental Workflow Overview
The general workflow for the synthesis and evaluation of this compound derivatives involves several key stages, from initial synthesis to biological characterization.
Caption: General experimental workflow.
References
- 1. Total Synthesis of Aaptamine, Demethyloxyaaptamine, and Their 3-Alkylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Total Synthesis of Aaptamine, Demethyloxyaaptamine, and Their 3-Alkylamino Derivatives [agris.fao.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Isobutylpyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylpyridine is a substituted pyridine derivative that holds potential as a ligand in transition metal catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metal centers. The isobutyl group at the 3-position introduces specific steric and electronic properties to the ligand, which can influence the reactivity, selectivity, and stability of the resulting metal complex. These application notes provide an overview of the potential uses of this compound as a ligand and offer detailed protocols for the synthesis of a representative transition metal complex and its application in common cross-coupling reactions.
The electronic nature of the pyridine ring, combined with the electron-donating effect of the isobutyl substituent, suggests that this compound can be a valuable ancillary ligand for a variety of transition metals, including palladium, rhodium, and nickel. By modifying the coordination sphere of the metal, this ligand can impact the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.
Potential Applications
Based on the general behavior of alkylpyridine ligands in catalysis, this compound is a promising candidate for several important transition metal-catalyzed reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The steric bulk of the isobutyl group can influence the rate of reductive elimination, potentially leading to higher yields and selectivities in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
-
Rhodium-Catalyzed Hydroformylation: The electronic properties of the pyridine ring can affect the regioselectivity of the hydroformylation of alkenes, favoring the formation of either linear or branched aldehydes.
-
Nickel-Catalyzed Reactions: In nickel-catalyzed cross-coupling and C-H activation reactions, the coordinating properties of this compound can stabilize the active catalytic species and modulate its reactivity.
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions where a hypothetical this compound-palladium complex could be employed. The data is illustrative and based on typical results observed for similar alkylpyridine ligands in the literature.
Table 1: Illustrative Performance in Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | Dioxane | K₃PO₄ | 110 | 24 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | DMF | Cs₂CO₃ | 80 | 8 | 95 |
| 4 | 2-Bromopyridine | Thiophene-2-boronic acid | 1.5 | 1,4-Dioxane | K₂CO₃ | 100 | 16 | 88 |
Table 2: Illustrative Performance in Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | DMF | Et₃N | 100 | 6 | 94 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 1 | DMAc | K₂CO₃ | 120 | 12 | 89 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | 1.5 | NMP | NaOAc | 110 | 18 | 82 |
| 4 | 3-Bromobenzonitrile | 1-Octene | 2 | DMF | Et₃N | 100 | 24 | 78 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Palladium(II)-3-Isobutylpyridine Complex
This protocol describes a general method for the synthesis of a dichlorobis(this compound)palladium(II) complex, a common precursor for in situ catalyst generation.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (1 mmol).
-
Add 20 mL of absolute ethanol to the flask.
-
While stirring, add this compound (2.2 mmol, 2.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The initial dark suspension should gradually turn into a yellow solution and then form a yellow precipitate.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the dichlorobis(this compound)palladium(II) complex.
Characterization:
The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of the synthesized palladium-3-isobutylpyridine complex as a pre-catalyst in a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(this compound)₂Cl₂] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, [Pd(this compound)₂Cl₂], and potassium carbonate.
-
Add 5 mL of toluene to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the time indicated in Table 1 (or until reaction completion as monitored by TLC or GC).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Simplified Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, where 'L' represents the this compound ligand.
Conclusion
This compound presents itself as a readily accessible and electronically tunable ligand for transition metal catalysis. While specific applications are still emerging, its structural similarity to other effective alkylpyridine ligands suggests its utility in a range of important organic transformations. The protocols provided herein offer a starting point for researchers to explore the synthesis of this compound-metal complexes and evaluate their catalytic performance. Further optimization of reaction conditions and exploration of different metal centers will undoubtedly expand the scope of applications for this versatile ligand.
Application of 3-Isobutylpyridine in Agrochemical Synthesis: An Overview of the Pyridine Scaffold
Initial Assessment: Based on a comprehensive review of scientific literature and patent databases, there is limited direct evidence to suggest that 3-isobutylpyridine is a widely used starting material or key intermediate in the commercial synthesis of agrochemicals. The synthesis of pyridine-based agrochemicals typically originates from more functionalized pyridine precursors such as picolinic acid, cyanopyridines, or chloropyridines.
While this compound itself may not be a primary building block, the pyridine scaffold is of paramount importance in the agrochemical industry. A vast number of herbicides, insecticides, and fungicides incorporate a pyridine ring as a core structural motif. This document will, therefore, provide a broader overview of the application of the pyridine scaffold in agrochemical synthesis, including examples of prominent agrochemicals, general synthetic strategies, and the underlying principles of their mode of action.
The Pyridine Ring: A Versatile Scaffold in Agrochemicals
The pyridine ring is a privileged structure in agrochemical discovery due to its favorable physicochemical properties, metabolic stability, and ability to be readily functionalized at various positions. This versatility allows for the fine-tuning of biological activity, selectivity, and environmental fate of the resulting agrochemicals.
Below is a summary of representative pyridine-based agrochemicals, categorized by their primary application.
| Agrochemical | Type | Mode of Action | Key Synthetic Precursor (Not this compound) |
| Picloram | Herbicide | Synthetic auxin (Group 4) | Picolinic acid[1] |
| Clopyralid | Herbicide | Synthetic auxin (Group 4) | Picolinic acid, 2-cyanopyridine[2][3] |
| Butafenacil | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor (Group 14) | 2-chloro-5-fluorobenzoic acid and 6-(trifluoromethyl)uracil[4] |
| Pyridaben | Insecticide/Acaricide | Mitochondrial electron transport inhibitor (METI) (Group 21A) | Pyridazinone derivatives |
| Flonicamid | Insecticide | Chordotonal organ modulators (Group 29) | 3-cyanopyridine derivatives |
| Boscalid | Fungicide | Succinate dehydrogenase inhibitor (SDHI) (Group 7) | 2-chloronicotinic acid derivatives |
Experimental Protocols: General Synthesis of Pyridine-Based Agrochemicals
While a specific protocol starting from this compound for a commercial agrochemical cannot be provided due to the lack of evidence, a general protocol for a common transformation in pyridine-based agrochemical synthesis is outlined below. This example illustrates the synthesis of a substituted picolinic acid, a common intermediate for several herbicides.
Example Protocol: Synthesis of a 4-Amino-3,5,6-trichloropicolinonitrile derivative
This protocol is a generalized representation of a key step in the synthesis of certain pyridine herbicides and is based on common synthetic methodologies in the field.
Objective: To synthesize a functionalized pyridine intermediate for potential use in agrochemical development.
Reaction Scheme:
A generalized reaction scheme for the functionalization of a pyridine ring.
Materials:
-
4-amino-3,5,6-trichloro-2-picolinonitrile
-
Phthaloyl chloride
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated ammonium hydroxide
-
Appropriate solvents for reaction and workup (e.g., dichloromethane, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the Amino Group:
-
Dissolve 4-amino-3,5,6-trichloro-2-picolinonitrile in a suitable solvent such as dichloromethane.
-
Add DMAP and TEA to the solution.
-
Slowly add phthaloyl chloride and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.
-
-
Fluorination:
-
Dissolve the protected intermediate in anhydrous DMSO.
-
Add dried CsF to the solution.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude fluorinated intermediate.
-
-
Deprotection:
-
Treat the crude fluorinated intermediate with concentrated ammonium hydroxide.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Isolate the final product by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.
-
Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific substrate and desired product. Appropriate safety precautions must be taken when handling all chemicals.
Logical Relationships and Workflows
The following diagrams illustrate the importance of the pyridine scaffold and the general workflow in the discovery of new agrochemicals.
Versatility of the pyridine scaffold in generating diverse agrochemicals.
General workflow for the discovery and development of new agrochemicals.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3-Halopyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-halopyridine precursors. The synthesis of 3-arylpyridines is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2] This document outlines optimized conditions for 3-iodo-, 3-bromo-, and 3-chloropyridines, addressing the inherent challenges associated with the decreasing reactivity of the C-X bond (I > Br > Cl).[3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][4][5] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[5][6] For 3-halopyridines, the reaction provides a direct route to 3-arylpyridines. The choice of catalyst, ligand, base, and solvent system is critical and is highly dependent on the nature of the halogen substituent on the pyridine ring.[3] Less reactive 3-chloropyridines, for instance, often necessitate the use of more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, to achieve efficient coupling.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various 3-halopyridines with arylboronic acids. It is important to note that yields are highly substrate-dependent and optimization may be required for specific applications.
Table 1: Suzuki Coupling of 3-Bromopyridine Derivatives
| Entry | 3-Bromopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 4-12 | Good to Excellent |
| 2 | 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 120-150 (Microwave) | 0.17-0.5 | High |
| 3 | 3-Bromopyridine-D4 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 4-12 | High |
Data compiled from analogous reactions and general protocols.[1][4]
Table 2: Suzuki Coupling of 3-Chloropyridine Derivatives
| Entry | 3-Chloropyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ | 2-MeTHF | 100 | 12-24 | Moderate to High |
| 2 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | None | K₂CO₃ | Aqueous | RT | - | High |
| 3 | 3-Chloro-4-methyl-6-phenylpyridazine | Various | PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good |
Data compiled from general protocols and specific examples for chloropyridines.[2][3][7]
Key Reaction Components and Considerations
-
Palladium Catalyst: The choice of the palladium source is crucial. For more reactive substrates like 3-iodo- and 3-bromopyridines, catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ are often sufficient.[3] For the less reactive 3-chloropyridines, more active catalysts, including those with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are generally required to facilitate the oxidative addition step.[3]
-
Ligand: The ligand stabilizes the palladium center and influences its reactivity. Triphenylphosphine (PPh₃) is a common choice for standard couplings. For challenging substrates, specialized ligands are necessary.
-
Base: A base is required for the transmetalation step of the catalytic cycle.[5] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is often performed in a mixture of an organic solvent and water.[3][4] Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[3][7] The presence of water can be beneficial for the dissolution of the base and can influence the catalytic activity.[9]
-
Boronic Acid/Ester: While arylboronic acids are commonly used, boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a common side reaction.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[4]
-
Add degassed toluene and water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water).[4]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.[4] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridine.
-
Characterize the product by appropriate analytical methods (e.g., NMR, MS).
Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Amino-5-bromopyridine
This protocol is adapted for microwave-assisted synthesis, which can significantly reduce reaction times.
Materials:
-
3-Amino-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine 3-amino-5-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).[1]
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Suzuki Coupling of 3-Chloropyridine using a Buchwald Ligand
This protocol is designed for the more challenging coupling of 3-chloropyridines.
Materials:
-
3-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
-
Reaction vial with a screw cap
Procedure:
-
To an oven-dried reaction vial, add 3-chloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and finely ground potassium phosphate (3.0 equiv).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous and degassed 2-methyltetrahydrofuran via syringe.[3]
-
Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.[3]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[3]
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling of 3-halopyridines.
Caption: Relationship between 3-halopyridine reactivity and required catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Isobutylpyridine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-isobutylpyridine as a key starting material. The methodologies outlined herein focus on the construction of pyrido[2,3-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a readily available building block that can be strategically functionalized to access a variety of complex heterocyclic systems. Its isobutyl moiety can impart favorable lipophilic characteristics to target molecules, potentially enhancing their pharmacokinetic and pharmacodynamic profiles. This application note details a multi-step synthetic sequence to transform this compound into a novel 7-isobutyl-substituted pyrido[2,3-d]pyrimidine derivative, a class of compounds known for its potential as kinase inhibitors and anticancer agents.
Synthetic Strategy Overview
The overall synthetic strategy involves the initial functionalization of the pyridine ring of this compound to introduce the necessary reactive handles for subsequent cyclization reactions. The key steps include:
-
Cyanation of the pyridine ring to introduce a nitrile group.
-
Chlorination at the 2-position of the pyridine ring.
-
Amination to replace the chloro group with an amino group, yielding a key 2-amino-3-cyanopyridine intermediate.
-
Cyclization of the intermediate with a suitable reagent to construct the fused pyrimidine ring, affording the final pyrido[2,3-d]pyrimidine product.
This sequence is illustrated in the workflow diagram below.
Caption: Synthetic workflow for the preparation of a novel 7-isobutyl-pyrido[2,3-d]pyrimidine derivative from this compound.
Experimental Protocols
Step 1: Synthesis of 3-Isobutyl-5-cyanopyridine (Intermediate 1)
This protocol is a representative procedure for the cyanation of a pyridine derivative.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Potassium Cyanide (KCN)
-
18-Crown-6
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add potassium cyanide (1.5 eq) and 18-crown-6 (0.1 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-isobutyl-5-cyanopyridine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 3-Isobutyl-5-cyanopyridine | C₁₀H₁₂N₂ | 160.22 | 60-70 |
Step 2: Synthesis of 2-Chloro-3-cyano-5-isobutylpyridine (Intermediate 2)
This procedure describes the N-oxidation followed by chlorination of a cyanopyridine derivative.[1][2]
Materials:
-
3-Isobutyl-5-cyanopyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-isobutyl-5-cyanopyridine (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 12 hours to form the N-oxide.
-
Carefully add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to 0 °C and slowly quench by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield 2-chloro-3-cyano-5-isobutylpyridine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 2-Chloro-3-cyano-5-isobutylpyridine | C₁₀H₁₁ClN₂ | 194.66 | 75-85 |
Step 3: Synthesis of 2-Amino-3-cyano-5-isobutylpyridine (Intermediate 3)
This protocol outlines the amination of the 2-chloropyridine derivative.
Materials:
-
2-Chloro-3-cyano-5-isobutylpyridine
-
Ammonia (7 N solution in methanol)
-
1,4-Dioxane
Procedure:
-
Place 2-chloro-3-cyano-5-isobutylpyridine (1.0 eq) in a sealed tube.
-
Add a 7 N solution of ammonia in methanol (10 eq) and 1,4-dioxane.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to obtain 2-amino-3-cyano-5-isobutylpyridine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 2-Amino-3-cyano-5-isobutylpyridine | C₁₀H₁₃N₃ | 175.23 | 80-90 |
Step 4: Synthesis of 2,4-Diamino-7-isobutyl-pyrido[2,3-d]pyrimidine (Final Product)
This one-pot cyclization reaction constructs the final heterocyclic scaffold.[3]
Materials:
-
2-Amino-3-cyano-5-isobutylpyridine
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal (2.2 eq) in anhydrous ethanol), add guanidine hydrochloride (2.0 eq) and stir at room temperature for 30 minutes.
-
Add 2-amino-3-cyano-5-isobutylpyridine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,4-diamino-7-isobutyl-pyrido[2,3-d]pyrimidine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 2,4-Diamino-7-isobutyl-pyrido[2,3-d]pyrimidine | C₁₁H₁₅N₅ | 217.27 | 65-75 |
Structure-Activity Relationship (SAR) Signaling Pathway
The following diagram illustrates a conceptual signaling pathway where the synthesized pyrido[2,3-d]pyrimidine derivative might act as a kinase inhibitor, a common mechanism of action for this class of compounds.
Caption: Conceptual pathway showing the potential mechanism of action for a pyrido[2,3-d]pyrimidine derivative as a kinase inhibitor.
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | This compound | 3-Isobutyl-5-cyanopyridine | NBS, KCN, 18-Crown-6 | 60-70 |
| 2 | 3-Isobutyl-5-cyanopyridine | 2-Chloro-3-cyano-5-isobutylpyridine | m-CPBA, POCl₃ | 75-85 |
| 3 | 2-Chloro-3-cyano-5-isobutylpyridine | 2-Amino-3-cyano-5-isobutylpyridine | NH₃ in MeOH | 80-90 |
| 4 | 2-Amino-3-cyano-5-isobutylpyridine | 2,4-Diamino-7-isobutyl-pyrido[2,3-d]pyrimidine | Guanidine HCl, NaOEt | 65-75 |
Disclaimer: The experimental protocols and expected yields provided are based on established chemical literature for analogous transformations and are intended for guidance. Actual results may vary depending on experimental conditions and the skill of the operator. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of 3-Isobutylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological screening of 3-isobutylpyridine derivatives and related 3-alkylpyridine analogs. This document details their potential as anticancer and antibacterial agents, provides structured data from relevant studies, and offers detailed protocols for key experimental assays.
Introduction
Pyridine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold for numerous drugs. The 3-alkylpyridine subgroup, in particular, has garnered attention for its diverse biological activities, including promising anticancer and antimicrobial properties. While specific pharmacological data on this compound is limited in publicly available research, the broader class of 3-alkylpyridine alkaloids and their synthetic analogs serves as a valuable proxy for understanding their potential therapeutic applications. These compounds have been shown to induce cytotoxicity in various cancer cell lines and exhibit inhibitory effects against pathogenic bacteria. The mechanism of their anticancer activity is often linked to the induction of apoptosis through modulation of key signaling pathways, while their antibacterial action is frequently attributed to the disruption of bacterial cell membranes.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various 3-alkylpyridine derivatives from preclinical studies.
Table 1: Cytotoxic Activity of 3-Alkylpyridine Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | Theonelladin C analog | BT-549 (Triple-Negative Breast Cancer) | 18.66 | [1][2] |
| 2c | Theonelladin C analog | BT-549 (Triple-Negative Breast Cancer) | 9.8 | [1][2] |
| Compound 1 | 3-dodecyl pyridine (cyano-terminated) | A549 (Lung Carcinoma) | 41.8 | |
| MCF-7 (Breast Adenocarcinoma) | 48.4 | |||
| HeLa (Cervical Cancer) | 33.2 | |||
| MNP | Pyridinium Salt | HL60 (Leukemia) | 24.3 | [3] |
| HL60/MX2 (Resistant Leukemia) | 20.5 | [3] |
Table 2: Antimicrobial Activity of 3-Alkylpyridine Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Viscosaline analog | Staphylococcus aureus (MRSA) | 2 | [4] |
| Compound 6 | Viscosaline analog | Staphylococcus aureus | 0.98 - 3.9 | [5][6] |
| EA-02-009 | Alkyl pyridinol | S. aureus / MRSA | 0.5 - 1 | [7] |
| JC-01-072 | Alkyl pyridinol | S. aureus / MRSA | 4 | [7] |
| JC-01-074 | Alkyl pyridinol | S. aureus / MRSA | 16 | [7] |
| Compound 2i | Haliclocyclin analog | S. aureus | 8 | [8] |
| Compound 2f | Haliclocyclin analog | S. aureus | 16 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound derivatives (or other test compounds)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Use a reference wavelength of 650 nm or higher to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives (or other test compounds)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Lysogeny Broth (LB) or other appropriate bacterial growth medium
-
96-well microplates
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the test bacterial strain into fresh broth and incubate until it reaches the exponential growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the this compound derivatives in the broth directly in a 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A high-level workflow for the pharmacological screening of novel compounds.
Signaling Pathway Diagrams
The anticancer activity of pyridine derivatives has been associated with the modulation of several key signaling pathways that regulate cell survival and apoptosis.
Caption: p53 and JNK pathway activation leading to apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway.
The antibacterial activity of certain 3-alkylpyridine derivatives, particularly quaternary ammonium compounds, is thought to involve the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of bacterial membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. New 3-alkylpyridine marine alkaloid analogues as promising antitumor agents against the CD44+/high /CD24-/low subset of triple-negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituted Pyridines with Anti-inflammatory and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory and anticancer activities of various substituted pyridine derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and workflows to guide researchers in this field.
Anticancer Activity of Substituted Pyridines
Substituted pyridines have emerged as a promising class of compounds in cancer therapy, with several derivatives demonstrating potent activity against a range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as cell proliferation, angiogenesis, and cell cycle progression.[2][4]
Quantitative Data Summary
The anticancer efficacy of various substituted pyridine derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values of representative substituted pyridines against different cancer cell lines.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives [5][6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 |
| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 |
Table 2: Anticancer Activity of Pyridine-Bridged Combretastatin Analogues [7][8]
| Compound | Cancer Cell Line | IC50 (nM) |
| 3c | MDA-MB-231 (Breast) | <10 |
| A549 (Lung) | <10 | |
| HeLa (Cervical) | <10 | |
| 4t | MDA-MB-231 (Breast) | 12 |
| A549 (Lung) | 15 | |
| HeLa (Cervical) | 11 |
Table 3: Anticancer Activity of Other Substituted Pyridines
| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-hydroxyanilino) pyridine derivatives | Compound 1 | HepG2 (Liver) | Low µM range | [4] |
| Compound 2 | HepG2 (Liver) | Low µM range | [4] | |
| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles | Compound Ib | HeLa (Cervical) | 34.3 | |
| MCF-7 (Breast) | 50.18 | |||
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | Compound Ii | HT-29 (Colon) | 3 | [9] |
| Pyrano-pyridine hybrid | Compound 3b | MCF-7 (Breast) | 6.13 | [10] |
Key Anticancer Mechanisms of Action
Substituted pyridines exert their anticancer effects through various mechanisms, including:
-
VEGFR-2 Inhibition: Certain pyridine-ureas inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5][6]
-
Tubulin Polymerization Inhibition: Pyridine-bridged combretastatin analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][7][8]
-
Cell Cycle Arrest and Apoptosis Induction: Many substituted pyridines induce G2/M phase cell cycle arrest and trigger apoptosis through the upregulation of p53 and JNK pathways.[4]
-
Phosphodiesterase (PDE) Inhibition: Some pyridine derivatives exhibit anticancer activity by inhibiting phosphodiesterases, which are involved in cell growth and apoptosis.[9]
Anti-inflammatory Activity of Substituted Pyridines
Several classes of substituted pyridines have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[11][12]
Quantitative Data Summary
The anti-inflammatory potential of substituted pyridines has been evaluated using various in vitro and in vivo models.
Table 4: Anti-inflammatory Activity of Imidazol-5-yl Pyridine Derivatives [13]
| Compound | Target | IC50 (nM) |
| 11a | p38α kinase | 47 |
| 11d | p38α kinase | 45 |
| 11d | TNF-α production | 78.03 |
| 11d | IL-6 production | 17,600 |
| 11d | IL-1β production | 82.15 |
| 11d | PGE2 production | 290 |
| 11d | NO production | 610 |
Table 5: Anti-inflammatory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [14]
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) |
| 3f | 21.8 | 9.2 |
Table 6: In Vivo Anti-inflammatory Activity of 3-Hydroxy Pyridine-4-one Derivatives [15][16]
| Compound | Model | Dose | % Inhibition |
| A | Carrageenan-induced paw edema | 20 mg/kg | 67% |
| A | Croton oil-induced ear edema | 20 mg/kg | 37% |
| B | Carrageenan-induced paw edema | 400 mg/kg | Significant inhibition |
| B | Croton oil-induced ear edema | 400 mg/kg | 43% |
| C | Carrageenan-induced paw edema | 200 mg/kg | Significant inhibition |
| C | Croton oil-induced ear edema | 200 mg/kg | 50% |
Key Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of substituted pyridines are attributed to their ability to modulate key inflammatory pathways:
-
Cyclooxygenase (COX) Inhibition: Some pyridine derivatives selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][14]
-
p38 MAP Kinase Inhibition: Imidazol-5-yl pyridine derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory cytokine biosynthesis.[13][17]
-
Inhibition of Pro-inflammatory Cytokine Production: These compounds can effectively reduce the production of key inflammatory cytokines such as TNF-α, IL-1, and IL-6.[13]
-
NF-κB Inhibition: Some pyridazinone-related compounds inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a crucial transcription factor in the inflammatory response.[18]
Experimental Protocols
Detailed methodologies for key experiments cited in this document are provided below.
Anticancer Assays
1. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyridine derivatives and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
2. VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of VEGFR-2.
-
Reagents: Recombinant human VEGFR-2, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and a kinase assay kit (e.g., ADP-Glo™).
-
Reaction Setup: In a 96-well plate, add the diluted test compound, VEGFR-2 enzyme, and substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent from the kinase assay kit, which measures the amount of ADP produced (inversely proportional to kinase activity).
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Tubulin Polymerization Assay
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, and a polymerization buffer.
-
Assay Setup: In a microplate, mix tubulin, GTP, and the test compound in the polymerization buffer.
-
Measurement: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
4. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test compound (e.g., intraperitoneally or orally) to rats.
-
Induction of Edema: After a specified time (e.g., 30 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
2. COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of compounds against COX isoenzymes.
-
Enzyme Source: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound.
-
Initiation: Start the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or by LC-MS.
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.
3. LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This cell-based assay measures the effect of compounds on the production of pro-inflammatory cytokines.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in this document.
Caption: Key anticancer signaling pathways targeted by substituted pyridines.
Caption: Key anti-inflammatory signaling pathways modulated by substituted pyridines.
Caption: General experimental workflows for evaluating anticancer and anti-inflammatory activities.
References
- 1. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 9. atcc.org [atcc.org]
- 10. nanocellect.com [nanocellect.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 16. Tubulin polymerization assay [bio-protocol.org]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
3-Isobutylpyridine: A Versatile Building Block in Organic Synthesis
Introduction
3-Isobutylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring functionalized with an isobutyl group at the 3-position, provides a valuable scaffold for the construction of more complex molecules with diverse biological activities and material properties. The pyridine core offers sites for various chemical modifications, including electrophilic and nucleophilic substitution, metal-catalyzed cross-coupling reactions, and C-H activation, while the isobutyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and data to guide researchers in its effective utilization.
Application Notes
The strategic importance of this compound lies in its ability to serve as a precursor for a range of functionalized pyridine derivatives. These derivatives are key components in the development of novel pharmaceuticals and agrochemicals. The pyridine nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for biological activity. The substitution pattern on the pyridine ring can be precisely tuned to optimize pharmacological properties.
Key Synthetic Transformations:
While specific, detailed protocols for many reactions involving this compound are not widely published in academic literature, its reactivity can be inferred from the well-established chemistry of pyridine derivatives. Several key synthetic transformations can be envisioned for the elaboration of the this compound core:
-
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring of this compound can be functionalized through various cross-coupling reactions. For instance, after halogenation of the pyridine ring, Suzuki-Miyaura, Negishi, or Stille couplings can be employed to introduce aryl, heteroaryl, or vinyl substituents. These reactions are fundamental in the synthesis of biaryl compounds, many of which exhibit interesting biological activities.
-
C-H Bond Activation/Functionalization: Direct C-H activation is a powerful and atom-economical method for introducing functional groups onto the pyridine ring. While the isobutyl group might direct C-H activation to specific positions, this area remains to be fully explored for this compound itself. General methods for pyridine C-H functionalization can be adapted to introduce new carbon-carbon or carbon-heteroatom bonds.
-
N-Oxidation and Subsequent Functionalization: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring, facilitating nucleophilic substitution at the 2- and 4-positions. The N-oxide can also be used to direct ortho-lithiation.
Experimental Protocols
The following are representative, detailed experimental protocols for key synthetic transformations that can be applied to this compound, based on established methodologies for similar pyridine derivatives. Researchers should note that optimization of these protocols for this compound may be necessary.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative (Exemplary)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted this compound with an arylboronic acid. The position of the bromine atom on the pyridine ring would need to be introduced in a prior step (e.g., via electrophilic bromination).
Reaction Scheme:
Troubleshooting & Optimization
Optimization of reaction conditions for 3-Isobutylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 3-Isobutylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through cross-coupling reactions or by the functionalization of a pre-existing pyridine ring. Common methods include:
-
Grignard Reaction: Coupling of a 3-halopyridine with isobutylmagnesium bromide.
-
Negishi Coupling: A palladium-catalyzed reaction between a 3-halopyridine and an organozinc reagent.[1]
-
Suzuki Coupling: A palladium-catalyzed reaction involving a boronic acid derivative.[1]
-
Alkylation of 3-picoline: Deprotonation of 3-picoline followed by reaction with an isobutyl halide.
Q2: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors to investigate?
A2: Low yields in pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary.[2]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised due to poisoning or deactivation. Ensure the catalyst is fresh and handled under appropriate inert conditions.[2]
-
Purity of Starting Materials: Impurities in reagents can lead to side reactions and lower yields. Always use pure and dry starting materials.[2]
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and product distribution. It is advisable to screen different anhydrous solvents.[2]
Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A3: Side product formation is a common issue. In the context of a Grignard reaction for this compound synthesis, potential side reactions include:
-
Homocoupling: The Grignard reagent can react with itself (Wurtz-type coupling), especially if the starting halide is a bromide or iodide. Using a chloride starting material or a "Turbo-Grignard" reagent (with LiCl) can sometimes mitigate this.
-
Over-alkylation: While less common for C-alkylation on the pyridine ring itself without specific activation, it's a possibility to consider.
-
Reaction with Solvent: The Grignard reagent is highly reactive and can be quenched by protic solvents or even trace amounts of water. Ensure all glassware is flame-dried and solvents are anhydrous.
To minimize side products, consider slow, dropwise addition of the Grignard reagent to the solution of the 3-halopyridine at a controlled low temperature.
Q4: What are the most effective methods for purifying the final this compound product?
A4: Purification of pyridine derivatives can be challenging. Common and effective techniques include:
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Distillation: For liquid products like this compound, fractional distillation under reduced pressure is an effective method for purification.
-
Column Chromatography: Silica gel chromatography can be used, but tailing may be an issue due to the basic nature of the pyridine. This can often be addressed by adding a small amount of a base like triethylamine to the eluent.[2]
Troubleshooting Guides
Problem 1: Low Yield in Grignard-based Synthesis
| Potential Cause | Recommended Action |
| Poor Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). Use anhydrous ether or THF as the solvent.[3] |
| Inactive Catalyst (if applicable) | For cross-coupling reactions, ensure the catalyst is not deactivated. Use fresh catalyst and handle under an inert atmosphere. |
| Suboptimal Reaction Temperature | Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction. For the coupling step, the temperature may need to be optimized. Try running the reaction at a lower temperature initially and then slowly warming to room temperature or gentle reflux. |
| Moisture in the Reaction | Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Emulsion during Acid-Base Extraction | Add brine (saturated NaCl solution) to help break the emulsion. |
| Product Tailing on Silica Gel Column | Add 1-2% triethylamine to the eluent to suppress the interaction of the basic pyridine with the acidic silica gel. |
| Co-distillation with Impurities | Use a fractionating column and perform a slow, careful distillation under reduced pressure to improve separation. |
Experimental Protocols
Hypothetical Protocol for Grignard-based Synthesis of this compound
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether or THF
-
1 M HCl
-
1 M NaOH
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Gently heat the flask under a stream of nitrogen to activate the magnesium (iodine will sublime).
-
Allow the flask to cool to room temperature.
-
Add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously (observe bubbling). If not, gently warm the flask.
-
Once the reaction has started, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve 3-bromopyridine (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution of 3-bromopyridine to 0 °C in an ice bath.
-
Slowly add the prepared isobutylmagnesium bromide solution via a cannula or dropping funnel to the 3-bromopyridine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 1 M HCl.
-
Basify the aqueous layer with 1 M NaOH until pH > 10.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers from the basic extraction with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Data Presentation
Hypothetical Optimization of Reaction Conditions (Based on a Negishi Coupling)
The following table presents hypothetical data for the optimization of a Negishi coupling reaction to synthesize a 3-alkylpyridine, illustrating a systematic approach to improving reaction yield. This data is for educational purposes and may not directly reflect the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | Toluene | 80 | 65 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 80 | 72 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | THF | 80 | 58 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | Dioxane | 100 | 75 |
| 6 | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 45 |
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Overcoming Side Reactions in the Alkylation of Pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common side reactions during the alkylation of pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pyridine alkylation experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield in N-Alkylation
| Potential Cause | Suggested Solution |
| Poor Nucleophilicity of Pyridine | For pyridines with electron-withdrawing groups, consider using a stronger alkylating agent or increasing the reaction temperature.[1] |
| Inefficient Leaving Group | Ensure a good leaving group is used on the alkylating agent (e.g., I > Br > Cl > OTs).[1] |
| Steric Hindrance | If using a bulky alkylating agent or a sterically hindered pyridine, prolong the reaction time or increase the temperature. For tertiary alkyl halides, be aware of potential elimination side reactions.[1][2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective. For specific reactions like N-alkylation of 2-pyridones, a micellar system using Tween 20 in water has been shown to enhance rates.[1][3] |
| Base Incompatibility | When a base is required, ensure it is strong enough to deprotonate the pyridine derivative if necessary, but not so strong as to cause side reactions with the alkylating agent.[1] |
Issue 2: Poor Regioselectivity in C-Alkylation (Mixture of C2, C3, and C4 Isomers)
| Desired Regioselectivity | Suggested Strategies |
| Controlling C4-Selectivity | Blocking Groups: Use a removable blocking group on the nitrogen atom, such as a fumarate-derived group, to direct alkylation to the C4 position under Minisci conditions.[1][4][5] Catalysis: Employ a nickel/Lewis acid cooperative catalyst system for direct C4-selective addition across alkenes and alkynes.[1][6][7][8][9] Mechanochemistry: Use mechanochemically activated magnesium metal for a highly regioselective C4-alkylation with alkyl halides.[1] Electrochemical Methods: Electroreductive C4-alkylation with alkyl bromides can be achieved with high regioselectivity by adding chlorotrimethylsilane, which facilitates the in situ formation of an N-trimethylsilyl pyridinium salt.[10] |
| Controlling C2-Selectivity | Organolithium Reagents: The choice of alkyllithium reagent and solvent can direct selectivity. For example, sec-butyllithium in a THF/toluene mixture promotes C2-alkylation.[11] Pyridine N-Oxides: Photocatalytic methods using pyridine N-oxides can achieve direct C2-alkylation. Reductive alkylation of pyridine N-oxides with Wittig reagents also shows excellent C2 selectivity.[1] |
| Controlling C3-Selectivity | Direct C3-alkylation is challenging. Strategies often involve dearomatization of the pyridine ring followed by functionalization.[1] |
Issue 3: Formation of Side Products
| Side Product | Suggested Solution |
| Over-alkylation/Polyalkylation | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. In some cases, the initial alkylation can create steric hindrance that suppresses further reaction.[1][11] Using N-methoxypyridinium salts can also prevent polyalkylation in radical reactions.[12][13] |
| Elimination (with tertiary alkyl halides) | Tertiary alkyl halides are prone to elimination reactions. It is generally recommended to use primary or secondary alkyl halides for N-alkylation.[1][2] |
| Acylation (in Minisci reactions) | Depending on the radical source, acylation can be a side reaction. Modifying the reaction conditions, such as the choice of solvent and temperature, can help minimize this.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the rate of my N-alkylation reaction?
To increase the reaction rate, you can:
-
Use a more reactive alkylating agent with a better leaving group (e.g., alkyl iodide instead of alkyl chloride).[1]
-
Increase the reaction temperature.[1]
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often good choices.[1]
-
For certain substrates, using a phase-transfer catalyst can be beneficial.
Q2: What is the Minisci reaction and why is it used for pyridine alkylation?
The Minisci reaction is a radical substitution that introduces an alkyl group onto an electron-deficient aromatic compound like pyridine.[1][14] It is a powerful tool for C-H functionalization but can sometimes suffer from a lack of regioselectivity, leading to mixtures of isomers.[4][14][15]
Q3: How can I prevent N-alkylation when I want to achieve C-alkylation?
Several strategies can be employed:
-
Use of Protecting Groups: The pyridine nitrogen can be protected to prevent its reaction. For example, forming a pyridine N-oxide allows for selective C2-alkylation.[1] Borane can also be used as a protecting group for the pyridine nitrogen.[16]
-
Reaction Conditions: The choice of reagents and conditions can favor C-alkylation. For instance, using alkyllithium reagents often leads to C-alkylation.[11]
-
Catalytic Methods: Certain transition-metal catalysts, like Nickel/Lewis acid systems, can direct alkylation to the C4 position without affecting the nitrogen atom.[6][7][8][9]
Q4: What is the difference in reactivity between N-alkylation and C-alkylation of pyridines?
N-alkylation is generally more facile as the lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack on an alkyl halide. C-alkylation is more challenging because it requires breaking a C-H bond on the aromatic ring and typically involves harsher conditions, specific catalysts, or pre-activation of the pyridine ring.
Q5: Can I selectively alkylate at the C2 vs. the C4 position?
Yes, regioselectivity between C2 and C4 can be controlled. The outcome is often dictated by the reaction mechanism and conditions:
-
For C4-selectivity: Nickel/Lewis acid catalysis is a known method.[6][7][8][9] The Minisci reaction can also be directed to the C4 position by using a blocking group on the nitrogen.[4][5]
-
For C2-selectivity: The use of sterically hindered alkyllithium reagents like sec-butyllithium in a coordinating solvent such as THF can favor C2-alkylation.[11]
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Alkylation via Nickel/Lewis Acid Catalysis
This protocol is adapted from methodologies demonstrating direct C4-selective addition of pyridine across alkenes.
-
Materials:
-
Pyridine derivative
-
Alkene or alkyne
-
Ni(cod)₂ (Nickel catalyst)
-
IMes·HCl (N-heterocyclic carbene ligand precursor)
-
Lewis Acid (e.g., AlMe₃)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox, to an oven-dried vial, add Ni(cod)₂ and IMes·HCl.
-
Add anhydrous toluene, followed by the pyridine derivative and the alkene/alkyne.
-
Cool the mixture to 0 °C and add the Lewis acid dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 12-24 hours).
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Regiodivergent Alkylation of Pyridine using Alkyllithium Reagents
This protocol is based on the selective C2 or C4 alkylation depending on the alkyllithium reagent used.[11]
-
Materials:
-
Pyridine
-
1,1-diborylalkane
-
Alkyllithium reagent (MeLi for C4-alkylation, sBuLi for C2-alkylation)
-
Anhydrous solvent (THF for C4, THF/toluene mixture for C2)[11]
-
Internal standard for NMR yield determination (e.g., 1,1,2,2-tetrachloroethane)
-
-
Procedure for C4-Alkylation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 1,1-diborylalkane in anhydrous THF.
-
Cool the solution to -78 °C and add MeLi dropwise. Stir for 30 minutes.
-
Add the pyridine derivative to the solution.
-
Warm the reaction mixture to 80 °C and stir for 18 hours.[11]
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Determine the yield by ¹H NMR analysis using an internal standard. Purify by column chromatography.[11]
-
-
Procedure for C2-Alkylation:
-
Follow the same initial steps as for C4-alkylation, but use a 1:1 mixture of anhydrous THF/toluene as the solvent.
-
Use sec-butyllithium (sBuLi) as the alkyllithium reagent.
-
After the addition of pyridine, heat the reaction to 80 °C for 18 hours.[11]
-
Follow the same work-up and purification procedure as for C4-alkylation.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Regiodivergent Alkylation of Pyridine [11]
| Entry | RLi (equiv) | Solvent | C4-Product Yield (%) | C2-Product Yield (%) |
| 1 | MeLi (2.0) | THF | 53 | 3 |
| 5 | nBuLi (2.0) | THF | ~50 | ~50 |
| 11 | sBuLi (2.5) | THF/Toluene (1:1) | Trace | High Yield |
Yields were determined by ¹H NMR analysis.
Visualizations
Caption: Logical relationship between N-alkylation and C-alkylation pathways.
Caption: Troubleshooting workflow for common pyridine alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation and acylation of pyridine [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Substituted Pyridines
Welcome to the technical support center for the synthesis of 3-substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve yield and purity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 3-substituted pyridines so challenging?
A1: The synthesis of 3-substituted pyridines presents a significant challenge due to the inherent electronic properties of the pyridine ring. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS), the typical method for functionalizing aromatic rings. When EAS does occur, it is often directed to the C3 position, but generally requires harsh reaction conditions.[1][2][3] Conversely, nucleophilic aromatic substitution (NAS) and radical substitutions are favored at the C2 and C4 positions because the electronegative nitrogen can stabilize the anionic intermediates.[1][3] This inherent reactivity makes selective functionalization at the C3 position a non-trivial task.[2][4]
Q2: My electrophilic aromatic substitution (EAS) reaction on pyridine is resulting in a very low yield. What can I do to improve it?
A2: Low yields in EAS reactions with pyridine are common due to the deactivating effect of the nitrogen atom.[1] Here are two key strategies to improve your yield:
-
Introduce Activating Groups: Attaching electron-donating groups to the pyridine ring can increase its reactivity towards electrophiles.[1]
-
Utilize a Pyridine N-oxide: A widely used and effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and typically directs substitution to the C4 position. Following the substitution reaction, the N-oxide can be deoxygenated to furnish the substituted pyridine.[1]
Q3: I am getting a mixture of C2 and C4 isomers in my nucleophilic substitution reaction. How can I improve the regioselectivity for a specific position?
A3: Achieving high regioselectivity between the C2 and C4 positions in nucleophilic aromatic substitution can be challenging. The distribution of products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or the presence of bulky substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky substituent at the C4 position can direct the nucleophile to the C2 position.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch in solvent from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) changed the C2 to C6 selectivity from 16:1 to 2:1.[1]
-
Electronic Effects: The electronic nature of other substituents on the pyridine ring can also influence the relative electron deficiency at the C2 and C4 positions.[1]
Q4: What are some modern strategies to achieve selective C3-functionalization of pyridines?
A4: Several modern synthetic strategies have been developed to overcome the challenge of C3-functionalization:
-
Borane-Catalyzed C3-Alkylation: This method involves a tandem reaction sequence of pyridine hydroboration, nucleophilic addition of the resulting dihydropyridine to an electrophile (like an imine, aldehyde, or ketone), followed by oxidative aromatization. This approach provides exclusive C3-selective alkylation under mild conditions.[4]
-
Dearomatization-Rearomatization via Zincke Imines: This strategy involves the formation of a Zincke imine intermediate from the pyridine. This dearomatized intermediate can then undergo regioselective functionalization at the C3 position with various reagents to introduce halogens, amino groups, or chalcogens, followed by rearomatization.[2][5][6]
-
3,4-Pyridyne Intermediates: The in-situ generation of a transient 3,4-pyridyne intermediate allows for the introduction of substituents at the C3 and C4 positions through nucleophilic addition or cycloaddition reactions. The regioselectivity can be controlled by using directing groups that distort the pyridyne intermediate.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | - Reaction conditions not optimal (temperature, time, concentration).- Reagents are of poor quality or have degraded.- Presence of water in moisture-sensitive reactions. | - Perform small-scale optimization experiments to find the ideal reaction parameters.- Use freshly opened or purified reagents.- Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Multiple Products/Isomers | - Lack of regioselectivity in the reaction.- Competing side reactions. | - Adjust steric and electronic factors of substrates and reagents.- Screen different solvents with varying polarities.- Consider using a protecting group strategy to block more reactive sites. |
| Product Decomposition | - Harsh reaction conditions (high temperature, strong acid/base).- Product is unstable to workup or purification conditions. | - Attempt the reaction under milder conditions.- Use a buffered workup to avoid extreme pH.- Consider alternative purification methods like crystallization over chromatography if the product is unstable on silica. |
| Hydrolysis of Nitrile Substituents | - Presence of water in the reaction or during workup, especially under acidic or basic conditions. | - Use anhydrous solvents and reagents.- Employ a buffered system if an aqueous medium is necessary.[9] |
| Polymerization of Cyanopyridines | - High reaction temperatures or presence of certain catalysts. | - Maintain strict control over the reaction temperature to prevent localized overheating.[9] |
Experimental Protocols
Protocol 1: C3-Selective Thiolation via Zincke Imine Intermediate
This protocol is based on the strategy of using Zincke imine intermediates for C3-functionalization.[5]
Materials:
-
Pyridine
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Thiol reagent
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Formation of the Zincke Imine: In a flame-dried flask under an inert atmosphere, dissolve the pyridine in anhydrous THF.
-
Add 2,4-dinitrophenylhydrazine to the solution and stir at room temperature until the Zincke imine intermediate is formed (monitor by TLC).
-
C3-Thiolation: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the thiol reagent's reactivity).
-
Slowly add the thiol reagent to the reaction mixture.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Borane-Catalyzed C3-Alkylation of Pyridine
This protocol is based on the borane-catalyzed tandem reaction for C3-alkylation.[4]
Materials:
-
Pyridine (limiting reactant)
-
Borane source (e.g., HBpin)
-
Electrophile (e.g., imine, aldehyde, or ketone)
-
Catalyst (e.g., a suitable borane catalyst)
-
Anhydrous solvent (e.g., THF)
-
Oxidizing agent (for rearomatization)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine and the electrophile in anhydrous THF.
-
Add the borane catalyst to the mixture.
-
Slowly add the borane source to the reaction mixture at the specified temperature.
-
Stir the reaction until the hydroboration and nucleophilic addition are complete (monitor by TLC or NMR).
-
Oxidative Aromatization: Add the oxidizing agent to the reaction mixture to aromatize the dihydropyridine intermediate.
-
Workup: Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purification: Purify the desired 3-alkylated pyridine by column chromatography.
Data Summary
Table 1: Solvent Effects on Regioselectivity in Nucleophilic Aromatic Substitution
| Reactants | Solvent | C2:C6 Isomer Ratio | Reference |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine + 1-methylpiperazine | Dichloromethane (DCM) | 16:1 | [1] |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine + 1-methylpiperazine | Dimethyl sulfoxide (DMSO) | 1:2 | [1] |
Table 2: Optimization of a Rh-catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Tetrahydropyridines [10]
| Entry | Deviation from Standard Conditions | Conversion (%) | ee (%) |
| 1 | None | 95 (81% isolated yield) | 96 |
| 2 | 0.5 M instead of 1 M | 60 | 96 |
| 3 | Different Ligand (L2 instead of L1) | 43 | 83 |
| 4 | Different Ligand (L3 instead of L1) | 50 | 92 |
| 5 | Different Ligand (L4 instead of L1) | 70 | 92 |
| 6 | Cs₂CO₃ instead of aq. CsOH | 75 | 94 |
| 7 | No aq. CsOH | 40 | 96 |
| 8 | Cs₂CO₃ instead of aq. CsOH; no H₂O | <5 | – |
| 9 | No [Rh(cod)(OH)]₂ | <5 | – |
| 10 | No Ligand | <5 | – |
Visual Guides
Caption: A troubleshooting workflow for addressing low yield.
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Stability of 3-Isobutylpyridine under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-isobutylpyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a derivative of pyridine, which is a heterocyclic aromatic compound. Generally, the pyridine ring is relatively stable and unreactive due to its aromaticity.[1] However, like all organic compounds, it can degrade under specific stress conditions such as strong acids, strong bases, oxidizing agents, high temperatures, and UV light. The isobutyl group is an alkyl substituent and is generally stable, although it can influence the reactivity of the pyridine ring.
Q2: How is this compound expected to behave under acidic conditions?
Q3: What is the likely stability of this compound under basic conditions?
A3: this compound is expected to be largely stable under most basic conditions. The pyridine ring is electron-deficient and therefore generally resistant to nucleophilic attack by hydroxide ions at ring carbons. However, very strong bases or harsh conditions (e.g., high temperatures) could potentially lead to reactions, though significant degradation is not typically expected for simple alkylpyridines under standard basic conditions used in forced degradation studies. Pyridine bases can act as catalysts in the hydrolysis of esters, which is a consideration if other reactive functional groups are present in the molecule or formulation.[2]
Q4: Can this compound undergo oxidation?
A4: Yes, the nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of a pyridine N-oxide.[3] This is a common reaction for pyridines when treated with oxidizing agents like hydrogen peroxide or peroxy acids. This transformation is a chemical modification and would be considered a degradation pathway in a stability study.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Unexpected peaks observed during HPLC analysis after storage in acidic solution. | Protonation of the pyridine nitrogen changes the polarity of the molecule, leading to a shift in retention time. This is not degradation. | Neutralize the sample before injection to observe the retention time of the unprotonated form. Confirm the identity of the new peak using a reference standard of the protonated form or by mass spectrometry. |
| Loss of this compound peak with the appearance of a more polar peak after treatment with an oxidizing agent (e.g., H₂O₂). | Oxidation of the pyridine nitrogen to form this compound N-oxide. | Use mass spectrometry to confirm the mass of the new peak, which should correspond to the addition of an oxygen atom (M+16). Reference standards of the N-oxide can be synthesized for confirmation.[3] |
| No significant degradation is observed under standard acidic or basic hydrolysis conditions. | The pyridine ring is inherently stable under these conditions. | According to ICH guidelines, if no degradation is observed, more strenuous conditions (e.g., increased temperature, longer duration, higher concentration of acid/base) can be applied.[4][5] However, the conditions should remain relevant to potential storage or use conditions. |
| Difficulty in achieving the target 5-20% degradation in forced degradation studies. | This compound is a relatively stable molecule. | Focus on stress conditions most likely to cause degradation for pyridines, such as oxidation and photolysis. For hydrolytic and thermal stress, extending the duration or increasing the temperature is the primary strategy.[5] |
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4] The following are generalized protocols based on ICH guidelines. The specific concentrations, temperatures, and durations may need to be optimized for this compound to achieve the desired level of degradation (typically 5-20%).[5]
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).2. Add an equal volume of 0.1 N to 1 N Hydrochloric Acid (HCl).3. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 24-72 hours).4. Withdraw samples at various time points.5. Neutralize the samples with a suitable base (e.g., NaOH) before analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 N to 1 N Sodium Hydroxide (NaOH).3. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 24-72 hours).4. Withdraw samples at various time points.5. Neutralize the samples with a suitable acid (e.g., HCl) before analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent.2. Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%.3. Store the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).4. Withdraw samples at various time points for analysis. |
| Thermal Degradation | 1. Place the solid this compound or a solution in a calibrated oven.2. Heat at a temperature above the accelerated stability testing conditions (e.g., 80-100°C) for a specified duration.3. Withdraw samples at various time points for analysis. |
| Photolytic Degradation | 1. Expose a solution of this compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[6]2. A control sample should be protected from light.3. Analyze the exposed and control samples. |
Analytical Method:
A stability-indicating HPLC method should be developed and validated to separate this compound from any potential degradation products.[7][8][9] A common approach is reversed-phase HPLC with UV detection.
Visualizations
Caption: Reversible protonation of this compound in acidic conditions.
Caption: General workflow for forced degradation studies.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Purification of 3-Isobutylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Isobutylpyridine reactions. The information is presented in a practical question-and-answer format to address common challenges encountered during the purification process.
Troubleshooting Guides
Problem 1: My final product is contaminated with unreacted starting materials (3-picoline and isobutyraldehyde).
Answer: The presence of unreacted starting materials is a common issue, often resulting from incomplete reaction or unfavorable equilibrium. Several purification strategies can be employed to remove 3-picoline and isobutyraldehyde from the desired this compound product.
-
Extractive Workup: A primary and effective method is an acidic wash. Since 3-picoline and this compound are basic, they can be protonated and extracted into an aqueous acidic layer. However, isobutyraldehyde will remain in the organic layer. To selectively remove 3-picoline, a carefully controlled pH wash can be attempted, though it may be challenging due to the similar basicity of the pyridines. A more effective approach for aldehyde removal is a wash with a saturated aqueous solution of sodium bisulfite, which forms a solid adduct with the aldehyde that can be filtered off.
-
Fractional Distillation: Due to the difference in boiling points between the components, fractional distillation is a viable purification method.[1] this compound has a higher boiling point than isobutyraldehyde, allowing for its separation. The separation from 3-picoline is more challenging due to their closer boiling points but can be achieved with an efficient fractionating column.
Problem 2: I am observing isomers of this compound (e.g., 2-isobutylpyridine or 4-isobutylpyridine) in my product mixture.
Answer: The formation of isomers can occur during the synthesis, particularly in reactions like the Chichibabin pyridine synthesis, which can yield a mixture of substituted pyridines.[2] Separating these isomers is critical for obtaining a pure product.
-
Fractional Distillation: While challenging, high-efficiency fractional distillation under reduced pressure can be effective in separating isomers with even small differences in boiling points. Careful control of the reflux ratio and a long, well-packed distillation column are essential for successful separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, preparative HPLC is a powerful technique for isolating the desired isomer.[3][4][5][6] A normal-phase or reversed-phase column can be used, and the mobile phase composition must be optimized to achieve baseline separation of the isomers.
Problem 3: My purified this compound is wet and contains residual solvent.
Answer: The presence of water or organic solvents after workup and purification is a common problem that can affect the accuracy of subsequent reactions and analyses.
-
Drying Agents: To remove residual water from an organic solution of this compound, anhydrous drying agents such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used.[7] The drying agent is added to the organic solution, allowed to stand, and then removed by filtration.
-
Azeotropic Distillation: For removal of water, azeotropic distillation with a solvent like toluene can be effective. The toluene-water azeotrope has a lower boiling point than either component, allowing for the removal of water.
-
High Vacuum: To remove residual organic solvents, placing the purified product under a high vacuum can effectively evaporate volatile solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a this compound synthesis?
A1: The most common impurities will likely be unreacted starting materials such as 3-picoline and isobutyraldehyde, isomers of the product (e.g., 2-isobutylpyridine, 4-isobutylpyridine), and potentially higher-boiling byproducts from side reactions. The specific impurity profile will depend on the synthetic route and reaction conditions used.
Q2: How can I effectively remove the pyridine odor from my lab after working with these compounds?
A2: Pyridine and its derivatives have a strong, unpleasant odor. To neutralize the odor, you can use an acidic solution. Wiping down surfaces with a dilute solution of acetic acid (vinegar) or hydrochloric acid can help to protonate the volatile pyridine compounds, making them less volatile and easier to clean.
Q3: Is there a way to remove pyridine-based impurities without using an acidic wash, which might be incompatible with my acid-sensitive product?
A3: Yes, an alternative to an acidic wash is to use a saturated aqueous solution of copper(II) sulfate (CuSO₄).[8] Pyridines form a complex with copper sulfate, which can then be removed in the aqueous layer during an extraction. This method is generally milder than using a strong acid.
Q4: How do I choose between fractional distillation and preparative HPLC for purifying my this compound?
A4: The choice depends on the required purity, the scale of your reaction, and the nature of the impurities.
-
Fractional distillation is well-suited for larger quantities and for separating components with significantly different boiling points. It is generally a more cost-effective and scalable method.
-
Preparative HPLC is ideal for achieving very high purity, especially when separating close-boiling isomers or removing trace impurities. It is typically used for smaller quantities due to cost and solvent consumption.[3][4][5][6][9]
Q5: What analytical techniques are best for assessing the purity of my this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for analyzing the purity of volatile compounds like this compound.[10][11][12][13] It can separate the components of your mixture and provide mass spectral data to help identify any impurities. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for confirming the structure of your product and identifying any isomeric impurities.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 135.21 | 68-69 @ 8 mmHg[14] | Desired product. |
| 3-Picoline | 93.13 | 144[15] | Common starting material. |
| Isobutyraldehyde | 72.11 | 63-64 | Common starting material. |
| 2-Isobutylpyridine | 135.21 | ~178-180 (estimated) | Potential isomeric impurity. |
| 4-Isobutylpyridine | 135.21 | ~179-181 (estimated) | Potential isomeric impurity. |
Note: Boiling points at atmospheric pressure are estimated for isobutylpyridine isomers based on similar compounds.
Experimental Protocols
Protocol 1: General Procedure for Extractive Workup to Remove Basic and Aldehydic Impurities
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and an equal volume of a 1 M aqueous HCl solution.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or basic to pH paper.
-
To remove residual aldehyde, wash the organic layer with a saturated aqueous solution of sodium bisulfite. A precipitate may form, which should be removed by filtration if it is in the organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.
Protocol 2: General Procedure for Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge).
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the forerun, which will contain lower-boiling impurities like isobutyraldehyde.
-
Carefully monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of this compound, collect the product in a clean, pre-weighed receiving flask.
-
If necessary, perform the distillation under reduced pressure to lower the boiling point and prevent decomposition of the product.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. labcompare.com [labcompare.com]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. hzdr.de [hzdr.de]
- 14. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]
- 15. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Common Issues in Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and modification of pyridine derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) are presented in a question-and-answer format to directly address specific experimental issues.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Regioselectivity Issues
-
Low Reaction Yields & Stalled Reactions
-
Catalyst Deactivation in Cross-Coupling Reactions
-
Purification Challenges
-
-
Experimental Protocols
-
General Protocol for Directed ortho-Metalation (DoM)
-
General Protocol for a Minisci-Type C-H Functionalization
-
Purification of Basic Pyridine Compounds using Column Chromatography
-
-
Data Presentation
-
Table 1: Troubleshooting Poor Regioselectivity in Minisci Reactions
-
Table 2: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling
-
Frequently Asked Questions (FAQs)
Regioselectivity Issues
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The functionalization of pyridine rings presents a significant challenge due to the electronic properties of the ring and the presence of the nitrogen atom.[1][2][3] The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution (favoring the C3 position) and activates it for nucleophilic and radical attack (favoring the C2 and C4 positions).[1] This interplay of electronic effects, combined with steric hindrance from existing substituents, often leads to mixtures of regioisomers.[1] The pyridine nitrogen can also coordinate with Lewis acids, further altering the reactivity of the ring.[4][5]
Q2: My electrophilic aromatic substitution reaction is giving low yields or no reaction at all. What can I do?
A2: The pyridine ring is electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution, similar to a nitro group on a benzene ring.[1][4][5] To overcome this, you can try the following:
-
Activate the Pyridine Ring: Convert the pyridine to its corresponding N-oxide. The N-oxide is more reactive towards electrophilic substitution.[4]
-
Use Harsher Reaction Conditions: Increasing the temperature or using stronger electrophiles might promote the reaction, though this can risk decomposition and may not improve selectivity.[4]
Q3: My Minisci reaction is producing a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
A3: Achieving C4 selectivity in Minisci reactions is a common issue.[1] Here are some strategies you can employ:
-
Use a Blocking Group: A removable blocking group on the nitrogen atom can sterically hinder the C2 and C6 positions, directing the incoming radical to the C4 position.[1]
-
Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by the solvent and pH. Avoiding acidic conditions may increase the proportion of the C4 product, as acid can favor attack at the C2 position.[1]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the incoming radical can favor functionalization at the less sterically hindered position.
Q4: I am attempting a Directed ortho-Metalation (DoM) on a pyridine ring, but it's not working as expected. What are the common pitfalls?
A4: Directed ortho-Metalation (DoM) is a powerful tool, but its success with pyridines depends on several factors:
-
Choice of Base: Due to the electron-deficient nature of the pyridine ring, strong, non-nucleophilic bases like LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide) are often required to prevent nucleophilic addition of the base to the ring.[6][7]
-
Directing Group (DMG): A suitable directing metalation group is necessary to guide the deprotonation to the desired ortho position.[4][6]
-
Side Reactions: The resulting lithiated pyridine can be reactive and may add to a non-metalated starting material, leading to dimerization or oligomerization.[8] Running the reaction at low temperatures (e.g., -78 °C) is crucial.
Below is a decision-making workflow for troubleshooting poor regioselectivity in pyridine functionalization.
Low Reaction Yields & Stalled Reactions
Q5: My reaction yield is consistently low. What are the first things I should check?
A5: Low yields in pyridine functionalization can stem from several factors. A systematic approach is best:
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. These parameters often require optimization for different substrates.[9]
-
Purity of Starting Materials: Impurities can interfere with the reaction, leading to side products and lower yields. Ensure your reagents and solvents are pure and dry, especially for moisture-sensitive reactions.[9]
-
Catalyst Activity: If you are using a catalyst, it may be deactivated. Ensure it is fresh or properly activated.[9]
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to determine if the reaction has gone to completion. If not, you may need to extend the reaction time or increase the temperature.
Q6: My reaction is highly exothermic and difficult to control. How can I manage this?
A6: Exothermic reactions can lead to safety hazards and the formation of degradation products.[9] To manage thermal runaway:
-
Slow Addition of Reagents: Add one of the reactants dropwise over time to control the rate of heat generation.[9]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature.[9]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[9]
Catalyst Deactivation in Cross-Coupling Reactions
Q7: Why are palladium-catalyzed cross-coupling reactions with pyridine substrates so challenging?
A7: The primary difficulty is the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (e.g., palladium), forming stable, inactive catalyst complexes.[10] This "poisons" the catalyst and can halt the catalytic cycle.[10] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[10]
Q8: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A8: The formation of palladium black indicates that the active Pd(0) catalyst species is agglomerating and precipitating out of the solution as inactive metallic palladium. This can happen if the catalytic cycle is slow, which is often the case when the pyridine substrate inhibits the catalyst.[10] To prevent this, you need to accelerate the catalytic cycle by:
-
Optimizing the Ligand: Use bulky, electron-rich phosphine ligands that can stabilize the Pd(0) center and promote the desired steps in the catalytic cycle.
-
Adjusting Reaction Conditions: Increasing the temperature (within reasonable limits) or changing the solvent can sometimes increase the rate of the catalytic cycle.
The diagram below illustrates the catalyst deactivation pathway.
Purification Challenges
Q9: I am having difficulty purifying my pyridine product using column chromatography. The peaks are tailing badly.
A9: Tailing is a common problem when purifying basic compounds like pyridines on silica gel, which is acidic. To mitigate this:
-
Add a Basic Modifier to the Eluent: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase column if your compound is suitable.
Q10: How can I effectively remove residual pyridine solvent from my final product?
A10: Pyridine has a high boiling point, making it difficult to remove completely by simple evaporation.
-
Acidic Wash: If your product is not acid-sensitive, you can dissolve your crude product in an organic solvent and wash it with a dilute acid solution (e.g., 1M HCl). The pyridine will be protonated to form the water-soluble pyridinium salt, which will be extracted into the aqueous layer.[11]
-
Azeotropic Removal: Co-evaporate the product with a lower boiling point solvent like toluene. This can help to azeotropically remove the residual pyridine.
Experimental Protocols
General Protocol for Directed ortho-Metalation (DoM)
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the pyridine substrate containing a directing metalation group (DMG) in an anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Deprotonation: Slowly add a non-nucleophilic organolithium base (e.g., LDA or LTMP, typically 1.1 equivalents) dropwise to the cooled solution.
-
Stirring: Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete deprotonation.
-
Quenching: Add the desired electrophile to the solution and continue stirring at -78 °C for another 1-2 hours.
-
Warm-up and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
General Protocol for a Minisci-Type C-H Functionalization
This protocol is based on typical Minisci photoredox conditions and may require optimization.[12]
-
Materials: Pyridine substrate, radical precursor (e.g., a carboxylic acid), photocatalyst (e.g., fac-Ir(ppy)₃), and an oxidant (e.g., K₂S₂O₈).
-
Setup: In a reaction vessel, combine the pyridine substrate (1.0 equiv), radical precursor (2.0-3.0 equiv), photocatalyst (1-5 mol%), and oxidant (1.5-2.0 equiv).
-
Solvent: Add a suitable degassed solvent (e.g., CH₃CN/H₂O mixture).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Purification of Basic Pyridine Compounds using Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Eluent Modification: To the eluent (e.g., a mixture of hexanes and ethyl acetate), add 0.1-1% triethylamine (Et₃N) by volume. This will help to prevent peak tailing.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude pyridine compound in a minimum amount of the eluent (or a slightly more polar solvent like dichloromethane) and load it onto the column. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Elute the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Poor Regioselectivity in Minisci Reactions
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| Mixture of C2 and C4 isomers | Steric accessibility of C2 and C4 positions are similar. | Introduce a removable N-blocking group (e.g., maleate-derived).[1] | Increased steric hindrance at C2/C6, favoring C4 functionalization. |
| Predominantly C2 isomer formed | Acidic conditions protonate the pyridine nitrogen, activating the C2 position. | Avoid or minimize the use of strong acids. Adjust the pH to be neutral or slightly basic if the reaction tolerates it.[1] | Reduced activation at the C2 position, potentially increasing the C4/C2 ratio. |
| Low reactivity at C4 | The radical is too bulky to approach the C4 position, or the pyridine has a bulky C3 substituent. | Use a less sterically demanding radical precursor. | Improved access to the C4 position. |
Table 2: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling
| Observation | Potential Cause | Suggested Solution | Rationale |
| Reaction stalls before completion | Catalyst poisoning by pyridine nitrogen.[10] | Use a bulkier, electron-rich phosphine ligand (e.g., Buchwald ligands). | The ligand can help stabilize the active Pd(0) species and compete with pyridine coordination. |
| Formation of palladium black | Slow catalytic cycle leading to Pd(0) agglomeration.[10] | Optimize reaction conditions (increase temperature, screen solvents) to accelerate the catalytic cycle. | A faster turnover rate reduces the lifetime of vulnerable Pd(0) intermediates in solution. |
| Homocoupling of the organometallic reagent | Presence of oxygen; slow oxidative addition. | Thoroughly degas the reaction mixture. Use a Pd(0) source directly or a pre-catalyst that rapidly forms the active species.[10] | Removes oxygen which can promote homocoupling. Faster initiation of the catalytic cycle reduces side reactions. |
| Dehalogenation of the pyridine substrate | Reductive elimination is slow compared to dehalogenation pathways. | Screen different ligand and base combinations. Lowering the reaction temperature may also help.[10] | The choice of ligand and base can significantly influence the relative rates of productive reductive elimination versus dehalogenation. |
References
- 1. benchchem.com [benchchem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Isobutylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-isobutylpyridine for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: While various methods exist for pyridine synthesis, a common route for preparing 3-alkylpyridines like this compound is through cross-coupling reactions. One effective approach is the hydroarylation of an alkene with a halopyridine. Other classical methods like the Chichibabin synthesis can also be adapted, though they may be less regioselective for this specific isomer.[1][2]
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or side product formation.[3] Key areas to investigate are the purity of starting materials, catalyst activity, reaction temperature, and time. For instance, in a hydroarylation reaction, the solubility of the alkene can decrease with longer chain lengths, potentially reducing the yield.[1]
Q3: What are the typical impurities or side products I should expect?
A3: Depending on the synthetic route, you may encounter regioisomers (e.g., 2- or 4-isobutylpyridine), products of starting material self-condensation, or unreacted starting materials. In syntheses like the Hantzsch reaction, incomplete oxidation of the dihydropyridine intermediate can also be a source of impurity.[3]
Q4: How can I best purify the final this compound product on a larger scale?
A4: For volatile pyridine derivatives like this compound, distillation is an effective purification method.[4] Acid-base extraction is another powerful technique; by washing the crude product with a dilute acid, the basic pyridine is protonated and moves to the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4] For challenging separations, column chromatography can be used, though tailing on silica gel can be an issue due to the basicity of the pyridine. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[4]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Impure Starting Materials | Impurities in reagents can interfere with the reaction, leading to side products and lower yields. Ensure the purity of all starting materials before beginning the synthesis.[4] |
| Suboptimal Reaction Conditions | The reaction temperature, pressure, and solvent can significantly impact the yield. Consider screening different catalysts and solvent systems to find the optimal conditions for your specific reaction. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields in some pyridine syntheses.[3] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. |
| Catalyst Deactivation | Ensure the catalyst is active and used in the correct loading. For reactions sensitive to air or moisture, use proper inert atmosphere techniques. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Regioisomers | Lack of regioselectivity in the reaction can lead to the formation of other isobutylpyridine isomers. | The choice of catalyst and reaction conditions can influence regioselectivity. It is advisable to consult literature for specific examples that favor the desired 3-substituted product. |
| Polymerization | High reaction temperatures or the presence of certain catalysts can sometimes lead to the polymerization of reactants or products. | Maintain strict temperature control to avoid localized overheating. If polymerization is suspected, consider using a lower reaction temperature or a different catalyst system. |
| Starting Material Decomposition | High temperatures or the use of strong acids can cause the decomposition of sensitive starting materials, such as enamines in a Bohlmann-Rahtz synthesis.[3] | Use milder reaction conditions or catalysts. For instance, a Brønsted acid catalyst like acetic acid can lower the required reaction temperature.[3] |
Purification Challenges
| Issue | Potential Cause | Troubleshooting Recommendation |
| Tailing in Column Chromatography | The basic nature of the pyridine nitrogen interacts strongly with the acidic silica gel, causing tailing.[4] | Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.[4] |
| Difficulty Separating from Closely Related Impurities | Impurities with similar physical properties (e.g., boiling point, polarity) to this compound can be difficult to separate. | For impurities with different basicities, acid-base extraction can be effective.[4] For those with very similar properties, fractional distillation under reduced pressure may be necessary. |
| Product is an Oil, Not a Solid | This can make purification by crystallization challenging. | If crystallization is desired, screen a variety of solvent systems. If the product remains an oil, distillation or chromatography are the preferred purification methods.[4] |
Experimental Protocols
Synthesis of this compound via Photocatalytic Hydroarylation
This protocol is adapted from a general method for the synthesis of 3-alkylpyridines.[1]
Materials:
-
3-Iodopyridine
-
Isobutylene (or a suitable precursor)
-
Photocatalyst (e.g., an iridium-based catalyst)
-
Hydrogen Atom Transfer (HAT) catalyst
-
Solvent (e.g., acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-iodopyridine, the photocatalyst, and the HAT catalyst in the chosen solvent.
-
Introduce the isobutylene gas into the reaction mixture.
-
Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Quantitative Data (Illustrative)
| Parameter | Value |
| Reactant Ratio (3-Iodopyridine:Isobutylene) | 1 : 1.5 |
| Catalyst Loading (Photocatalyst) | 1-2 mol% |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
| Purity (after purification) | >98% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
Byproduct formation in the synthesis of 3-alkylpyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of byproducts during the synthesis of 3-alkylpyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-alkylpyridines, offering potential causes and solutions in a question-and-answer format.
Q1: My cross-coupling reaction (e.g., Negishi, Suzuki) to synthesize a 3-alkylpyridine is resulting in a low yield and stalls before completion. What are the likely causes and how can I fix this?
A1: Low yields and stalling in cross-coupling reactions are common issues that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Common Causes and Solutions:
-
Catalyst Deactivation: The palladium or nickel catalyst can become deactivated during the reaction.[1] This may be due to impurities in the starting materials or solvents, or instability of the catalyst complex under the reaction conditions.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous and free of oxygen.
-
Try a more robust ligand. For example, in a Negishi coupling, if a catalyst with a phosphine ligand like SPhos stalls, switching to a more stable catalyst system, such as one with a Xantphos ligand, may improve results as it can tolerate more "abuse".[1]
-
Increase the catalyst loading, but be mindful of cost and potential for increased side reactions.[1]
-
-
-
Suboptimal Reaction Conditions: The temperature, solvent, and concentration can significantly impact the reaction rate and efficiency.
-
Issues with Organometallic Reagent: For reactions like the Negishi coupling, the organozinc reagent can degrade.
-
Troubleshooting:
-
Ensure the organozinc reagent is freshly prepared or properly stored.
-
Protodezincation (reaction with trace amounts of acid, including water) can be a problem; ensure strictly anhydrous conditions.[1]
-
-
Table 1: Effect of Catalyst and Ligand on Negishi Coupling Yield
| Catalyst Precursor | Ligand | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | SPhos | 50 | 30-60% (stalls) | Prone to stalling with certain substrates.[1] |
| Pd₂(dba)₃ | Xantphos | 70-90 | >80% | More robust catalyst system, can overcome stalling by heating.[1] |
| Ni(acac)₂/PPh₃ | (i-Bu)₂AlH | Reflux | Good | An alternative for aryl-aryl coupling, generated in situ.[2] |
Q2: I am observing the formation of multiple isomers (e.g., 2-alkyl and 4-alkylpyridines) instead of my desired 3-alkylpyridine. How can I improve regioselectivity?
A2: Achieving high regioselectivity in the functionalization of the pyridine ring is a significant challenge. The electronic nature of the pyridine ring makes it susceptible to attack at the 2, 4, and 6 positions.
Common Causes and Solutions:
-
Inherent Reactivity of Pyridine: In reactions like the Minisci reaction, direct alkylation of unsubstituted pyridine often leads to a mixture of isomers, making it problematic for targeted synthesis.[3]
-
Troubleshooting:
-
Use of a Blocking Group: A simple and effective strategy is to use a removable blocking group. For instance, a maleate-derived group can be installed on the pyridine nitrogen, which directs Minisci-type decarboxylative alkylation specifically to the C4-position. This blocking group can be easily removed afterward.[3]
-
Pre-functionalization: Start with a pyridine ring that is already substituted at the 3-position with a group suitable for cross-coupling (e.g., 3-bromopyridine or 3-iodopyridine). This ensures the alkyl group is introduced at the desired position.[4]
-
-
-
Reaction Conditions: The choice of catalyst and reaction conditions can influence the regioselectivity of nucleophilic additions to activated pyridinium salts.[5]
-
Troubleshooting:
-
Carefully screen different activating groups (e.g., acyl chlorides, chloroformates) and organometallic reagents, as their steric and electronic properties can favor addition at one position over another.[5]
-
-
Q3: My reaction is producing significant amounts of oligomers (dimers, trimers) instead of the desired monomeric product. What is causing this and how can I prevent it?
A3: Oligomerization is a frequent side reaction, particularly in syntheses aiming for cyclic 3-alkylpyridines or when using monomers with reactive functionalities at both ends.[6] This occurs because the pyridine nitrogen of one monomer can act as a nucleophile and react with an electrophilic carbon on another monomer, leading to chain growth.[7]
Common Causes and Solutions:
-
Unprotected Pyridine Nitrogen: The nucleophilicity of the pyridine nitrogen is the primary driver of oligomerization.
-
High Concentration: At high concentrations, intermolecular reactions (leading to oligomers) are favored over intramolecular reactions (leading to cyclic monomers).
-
Troubleshooting:
-
Pseudo High-Dilution Conditions: When synthesizing cyclic compounds, the reaction should be carried out under high-dilution conditions. This involves the slow addition of the reactive monomer to a large volume of solvent, which favors the desired intramolecular cyclization over intermolecular oligomerization.[6]
-
-
References
- 1. reddit.com [reddit.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Pyridine C-H Functionalization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the C-H functionalization of pyridines. Direct C-H functionalization is a powerful, atom-economical strategy for synthesizing valuable pyridine derivatives, which are core structures in numerous pharmaceuticals and functional materials.[1][2][3] However, the unique electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen atom—present significant challenges in achieving high yield and regioselectivity.[1][4][5] This resource addresses common experimental issues to facilitate catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems that may arise during pyridine C-H functionalization experiments.
Category 1: Low Yield and Catalyst Activity
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a common issue and can stem from several sources. A systematic approach is best for troubleshooting.[6]
-
Catalyst Deactivation: The pyridine nitrogen can act as a ligand, coordinating to the metal center and deactivating the catalyst.[7][8] This is a frequent issue with transition metal catalysts like Palladium.[8] Consider using pyridine N-oxides to temporarily block the coordinating site or select a catalytic system known to be more tolerant to nitrogen-containing heterocycles.[9]
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Some C-H activations have high energy barriers requiring elevated temperatures, while others may need milder conditions to prevent byproduct formation.[6] Re-optimization of these parameters for your specific substrate is often necessary.
-
Purity of Reagents: Ensure all starting materials, solvents, and ligands are pure and anhydrous (if required). Impurities can poison the catalyst or lead to unwanted side reactions.[6]
-
Atmosphere: Many catalytic cycles, particularly those involving Pd(0)/Pd(II) intermediates, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I suspect my palladium catalyst is being poisoned by the pyridine substrate. How can I mitigate this?
A2: Catalyst poisoning is a major challenge in pyridine functionalization.[8] Here are several strategies to overcome it:
-
Use of Pyridine N-Oxides: Converting the pyridine to its N-oxide derivative blocks the nitrogen's lone pair, preventing it from coordinating to and deactivating the catalyst. The N-oxide group can also act as a directing group, often favoring functionalization at the C2 position, and can be removed post-reaction.[9][10]
-
Ligand Selection: The choice of ligand is crucial. Bulky or electron-rich ligands can sometimes stabilize the catalytic species and prevent strong binding of the pyridine substrate. For example, mono-N-protected amino acids (MPAA) have been used as ligands to promote non-chelate-assisted C-H activation.[11]
-
Use of a Pd(0) Pre-catalyst: Some studies suggest that using a Pd(0) source (e.g., Pd₂(dba)₃) under aerobic conditions can bypass the conventional pathway that leads to catalyst poisoning by strongly coordinating heterocycles.[8]
-
Additive Effects: Certain additives, such as silver salts (e.g., Ag₂CO₃, AgOAc), can act as co-oxidants or halide scavengers, sometimes improving catalyst turnover and preventing deactivation.[12][13]
Category 2: Poor Regioselectivity
Q1: My reaction is producing a mixture of C2, C3, and C4 isomers. How can I control the regioselectivity?
A1: Achieving regioselectivity is a central challenge due to the presence of multiple C-H bonds with different reactivities.[5] Control can be exerted through several strategies:
-
Electronic Control: The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions in radical reactions (Minisci-type) and at the C3 position in electrophilic aromatic substitutions (which often require harsh conditions).[4][5][14] Understanding the mechanism of your chosen catalytic system is key to predicting the outcome.
-
Directing Groups (DGs): Installing a directing group on the pyridine ring is a powerful strategy to achieve high regioselectivity. The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. For instance, an amide group at the C2 position can direct functionalization to the C3 position.[12]
-
Steric Hindrance: Bulky substituents on the pyridine ring can sterically block certain positions, favoring reaction at less hindered sites. For example, substituents at the C2/C6 positions can retard reactions at the C3 position.[12]
-
Solvent and pH Tuning: In radical reactions, reaction conditions can be tuned to favor a specific isomer. For example, acidic conditions often favor C2 functionalization in Minisci reactions, so avoiding excess acid may increase the proportion of the C4 product.[14][15]
-
Catalyst/Ligand System: The choice of catalyst and ligand can profoundly influence regioselectivity. Iridium catalysts with specific bipyridyl ligands are known to favor C3-borylation, while some nickel-based systems with bifunctional ligands can also override the intrinsic electronic bias to achieve C3-alkenylation.[2][16]
Q2: How can I selectively functionalize the C3 (meta) position of pyridine?
A2: The meta (C3) position is often the most difficult to functionalize selectively due to the electronic nature of the pyridine ring.[3][17]
-
Iridium-Catalyzed Borylation: A well-established method for meta-functionalization is the iridium-catalyzed C-H borylation, which typically uses an iridium precursor like [Ir(cod)OMe]₂ and a bipyridine ligand (e.g., dtbpy). This provides pyridyl boronates that are versatile intermediates for further transformations.[2]
-
Directing Group Strategies: A directing group at the C4 position can be used to direct metalation to the C3 position.[2]
-
Ni/Lewis Acid Co-Catalysis: Recent advances have shown that a combination of a Nickel catalyst and a Lewis acid (e.g., an aluminum-based co-catalyst) can enable the meta-selective alkenylation of pyridines. The Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties and enabling the nickel catalyst to selectively activate the C3-H bond.[16]
-
Temporary Dearomatization: Some strategies involve the temporary dearomatization of the pyridine ring to form a more electron-rich intermediate, which then reacts with an electrophile at the position corresponding to the final C3-functionalized product upon re-aromatization.[2][17]
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for different catalytic systems to aid in catalyst selection.
Table 1: Comparison of Catalytic Systems for C-H Arylation of 2-Phenylpyridine Derivatives [18]
| Parameter | Palladium-Catalyzed Arylation | Photoredox-Catalyzed Arylation |
| Catalyst System | Pd(OAc)₂ / Ligand | Ru(bpy)₃Cl₂ or other photocatalyst |
| Arylating Agent | Aryl iodides, arylboronic acids | Arenediazonium salts |
| Typical Catalyst Loading | 2-10 mol% | 1-5 mol% |
| Reaction Temperature | 80-120 °C | Room Temperature |
| Key Advantage | High functional group tolerance | Extremely mild reaction conditions |
| Key Disadvantage | Higher temperatures required | Substrate scope can be limited |
Table 2: Influence of Catalyst and Additives on Regioselectivity in Pyridine Functionalization
| Reaction Type | Catalyst System | Additive/Ligand | Major Regioisomer | Typical Yield | Reference |
| C3-Arylation | Pd(OAc)₂ | 1,10-Phenanthroline | C3 | 74% | [12] |
| C3-Olefination | [RhCp*Cl₂]₂ | AgSbF₆, Cu(OAc)₂ | C3 | up to 100% | [12] |
| C5-Borylation (of 2-subst. Pyridine) | [Ir(cod)OMe]₂ | dtbpy | C5 | ~90% | [2] |
| C3-Alkenylation | Ni(cod)₂ / Ligand | AlMe₃ | C3 | 43-99% | [16] |
| C2-Arylation (of N-Oxide) | Pd(OAc)₂ | Ag₂CO₃ | C2 | High | [10] |
Experimental Protocols
These protocols are generalized procedures and may require optimization for specific substrates and reagents.
Protocol 1: Palladium-Catalyzed C3-Selective Arylation of Pyridine
This protocol is adapted from the work of Yu and co-workers for the non-directed C3-arylation of pyridines bearing electron-withdrawing groups.[12]
-
Reaction Setup: To an oven-dried reaction vial, add the pyridine substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the C3-arylated pyridine product.
Protocol 2: Iridium-Catalyzed meta-C-H Borylation of Pyridines
This protocol is a general procedure based on the work of Hartwig, Ishiyama, and Miyaura for the selective borylation of pyridines.[2]
-
Reaction Setup: In a glovebox, add [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.2 equiv) to a reaction vial.
-
Reagent Addition: Add the pyridine substrate (1.0 equiv) and an anhydrous, non-coordinating solvent (e.g., cyclohexane or THF).
-
Reaction: Seal the vial and stir the mixture at room temperature for 1-24 hours. For less reactive substrates, heating may be required (e.g., 80 °C).
-
Monitoring: Monitor the formation of the pyridinyl boronate product by GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can often be used directly in subsequent cross-coupling reactions. If necessary, purification can be achieved by column chromatography on silica gel.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate key decision-making processes and workflows in pyridine C-H functionalization.
Caption: Troubleshooting workflow for low yield in pyridine C-H functionalization.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
3-Isobutylpyridine vs. Other Alkylpyridines as Ligands in Catalysis: A Comparative Guide
In the landscape of transition metal catalysis, the choice of ligand is a critical determinant of catalytic activity, selectivity, and overall efficiency. Alkylpyridines, a class of readily accessible and tunable ligands, have found utility in a range of catalytic transformations. This guide provides a comparative analysis of 3-isobutylpyridine against other common 3-alkylpyridines as ligands, offering insights into their performance based on established principles of catalysis. Due to a scarcity of direct comparative experimental data in the literature, this guide focuses on the theoretical underpinnings of ligand effects, supported by general experimental protocols to facilitate empirical evaluation.
The Role of Alkylpyridines in Catalysis
Alkylpyridines modulate the properties of a metal catalyst through a combination of electronic and steric effects. The nitrogen atom of the pyridine ring coordinates to the metal center, and the nature of the alkyl substituent influences the electron density at the metal and the steric environment around it. These factors can have a profound impact on the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Comparison of this compound with Other 3-Alkylpyridines
The performance of this compound as a ligand can be contextualized by comparing its structural and electronic properties with those of other 3-alkylpyridines, such as 3-methylpyridine (3-picoline) and 3-propylpyridine.
Table 1: Comparison of Properties and Expected Catalytic Performance of 3-Alkylpyridine Ligands
| Ligand | Structure | Steric Hindrance | Electron-Donating Ability (pKa of Conjugate Acid) | Expected Impact on Catalysis |
| 3-Methylpyridine | CH₃-C₅H₄N | Low | Moderate (~5.68) | Can promote faster reaction rates due to lower steric bulk, but may offer less selectivity in sterically demanding transformations. |
| 3-Propylpyridine | CH₃CH₂CH₂-C₅H₄N | Moderate | Moderate (~5.8) | Offers a balance between steric bulk and electronic effects, potentially leading to good activity and selectivity in a range of reactions. |
| This compound | (CH₃)₂CHCH₂-C₅H₄N | High | Moderate-High (~5.9) | The bulky isobutyl group can enhance selectivity (e.g., regioselectivity, enantioselectivity) by creating a more defined coordination sphere. However, excessive steric hindrance might also slow down the reaction rate by impeding substrate approach.[1][2] |
The isobutyl group in this compound is more sterically demanding than a methyl or n-propyl group due to its branching at the β-carbon. This increased steric bulk can be advantageous in catalytic reactions where selectivity is crucial. By creating a more crowded environment around the metal center, it can influence the orientation of substrates and intermediates in the catalytic cycle, potentially leading to higher regioselectivity or enantioselectivity in asymmetric catalysis.[3]
Electronically, alkyl groups are weakly electron-donating, which increases the basicity of the pyridine nitrogen. This enhanced electron density on the ligand can be transferred to the metal center, which may, in turn, affect its reactivity. For instance, a more electron-rich metal center might undergo oxidative addition more readily. The pKa values of the conjugate acids of these pyridines are quite similar, suggesting that the electronic differences between them are subtle and that steric effects are likely to be the more dominant differentiating factor in their catalytic performance.[2]
Experimental Protocols
To empirically evaluate the performance of this compound in comparison to other alkylpyridines, a well-defined catalytic reaction is necessary. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used transformation for the formation of C-C bonds and serves as an excellent platform for ligand screening.
General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This can be adapted to compare the efficacy of different 3-alkylpyridine ligands.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
3-Alkylpyridine ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 v/v), 10 mL
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, the 3-alkylpyridine ligand, and potassium carbonate.
-
Add the aryl bromide and the arylboronic acid to the flask.
-
Add the toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The yield and purity of the product should be determined to compare the effectiveness of each 3-alkylpyridine ligand.
Visualizing Ligand Structures and Experimental Workflow
To better understand the structural differences between the ligands and the general experimental process, the following diagrams are provided.
Caption: Structures of 3-Methylpyridine, 3-Propylpyridine, and this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct comparative studies are lacking, the principles of ligand design in catalysis suggest that this compound, with its significant steric bulk, holds promise as a ligand for enhancing selectivity in various catalytic reactions. Its performance relative to less hindered 3-alkylpyridines such as 3-methylpyridine and 3-propylpyridine will be highly dependent on the specific catalytic transformation and substrates involved. The provided experimental protocol for the Suzuki-Miyaura reaction offers a framework for researchers to conduct their own comparative analyses and unlock the potential of this compound in their catalytic systems. Further empirical studies are necessary to fully elucidate the catalytic profile of this and other alkylpyridine ligands.
References
A Comparative Guide to the Biological Activity of 3-Substituted Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2][3][4] The introduction of a substituent at the 3-position of the pyridine ring gives rise to a diverse array of isomers, each with a unique electronic and steric profile that significantly influences its interaction with biological targets. This guide provides an objective comparison of the biological activities of various 3-substituted pyridine isomers, supported by experimental data, to aid researchers in drug discovery and development.
Data Presentation: A Comparative Overview
The biological activities of 3-substituted pyridine isomers are broad, spanning antimicrobial, anticancer, anti-inflammatory, and neurological effects. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.
Table 1: Antimicrobial Activity
| 3-Substituted Isomer/Derivative | Target Organism | Measurement | Result | Reference |
| 2-Amino-3-cyanopyridine derivatives | E. coli (Gram-) | MIC | 64.5 - 250 µg/mL | [5] |
| 2-Amino-3-cyanopyridine derivatives | S. aureus (Gram+) | IZD | 21 mm | [5] |
| 2-Amino-3-cyanopyridine derivatives | B. subtilis (Gram+) | IZD | 20.5 mm | [5] |
| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | E. coli | MIC | 0.013 µM | [6] |
| 3-Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | - | Activity comparable to standard drugs | [7] |
| 3-Aminopyridine derivatives | Various bacterial strains | - | Significant activity reported | [8][9] |
| N-hydroxy-pyridoxazinone (from 3-hydroxy-2-nitropyridine) | C. albicans, C. glabrata, C. tropicalis | MIC | 62.5 µg/mL | [7] |
| N-hydroxy-pyridoxazinone (from 3-hydroxy-2-nitropyridine) | E. faecalis | MIC | 7.8 µg/mL | [7] |
MIC: Minimum Inhibitory Concentration; IZD: Inhibition Zone Diameter.
Table 2: Anticancer and Cytotoxic Activity
| 3-Substituted Isomer/Derivative | Cell Line | Measurement | Result | Reference |
| 3-Aminopyridine metal complexes | Cancer cells | - | Promising cytotoxicity | [8] |
| trans-[PtCl2(3-hmpy)2] (3-hydroxymethylpyridine) | T24 (Human bladder carcinoma) | - | Potent cytotoxicity | [10] |
| trans-[PtCl2(3-hmpy)2] (3-hydroxymethylpyridine) | IGROV 1/RDDP (Cisplatin-resistant ovarian carcinoma) | - | Cytotoxicity comparable to cisplatin | [10] |
| 2,6-diaryl-substituted pyridine-3-carbonitrile (4a) | HT29 (Human colorectal carcinoma) | IC50 | 2.243±0.217 μM | [6] |
| 2,6-diaryl-substituted pyridine-3-carbonitrile (4a) | MRC5 (Normal human fetal lung fibroblast) | IC50 | 2.222±0.137 μM | [6] |
| Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate | HepG2 (Human hepatocellular carcinoma) | GI50 | 1.2 µM | [11] |
IC50: Half-maximal Inhibitory Concentration; GI50: Half-maximal Growth Inhibition.
Table 3: Enzyme Inhibition
| 3-Substituted Isomer/Derivative | Target Enzyme | Measurement | Result | Reference |
| 3-Nitropyridylpiperazine derivatives | Jack Bean Urease | IC50 | ~2.0–2.3 μM | [7] |
| Isothiazolo[4,3-b]pyridines (3-alkynyl substituted) | PIKfyve (Lipid kinase) | IC50 | Low nM range | [12] |
| 3-Sulfonamide-1,2-HOPTO (Hydroxypyridinethione) | Insulin-degrading enzyme (IDE) | Ki | ~50 µM | [13] |
| 3-Aminopyridine | Potassium channels | - | Acts as a blocker | [8][9] |
IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant.
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation and comparison of biological activity data. Below are protocols for key experiments commonly cited in the study of pyridine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells (e.g., T24, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The 3-substituted pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[10]
Antimicrobial Susceptibility: Broth Microdilution Method (for MIC)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in the 96-well microtiter plate using the broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[5]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into several groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the 3-substituted pyridine derivatives.
-
Compound Administration: The test compounds, vehicle, or standard drug are administered intraperitoneally 30 minutes before the induction of inflammation.
-
Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately after the carrageenan injection and again at specific time points (e.g., 4 hours later) using a plethysmograph.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[14][15]
Visualizations: Workflows and Relationships
Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clearer understanding of the experimental and theoretical frameworks.
Caption: A generalized workflow for screening the biological activity of chemical compounds.
Caption: Structure-Activity Relationship (SAR) of 3-substituted pyridines.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. Cytotoxic trans-platinum(II) complex with 3-hydroxymethylpyridine: Synthesis, X-ray structure and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isobutylpyridine Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomeric compounds are critical in drug development and chemical research. Isobutylpyridine, existing as 2-, 3-, and 4-isomers, presents a common analytical challenge. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the effective differentiation of these isomers. The information herein is supported by experimental data and detailed methodologies to assist in the precise characterization of isobutylpyridines.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isobutylpyridine isomers.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural isomers of isobutylpyridine by analyzing the chemical environment of ¹H and ¹³C nuclei. The substitution pattern on the pyridine ring significantly influences the chemical shifts (δ) of the protons and carbons, providing a unique fingerprint for each isomer.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Isobutylpyridine | Pyridine Ring: δ 8.5 (d, H6), 7.6 (t, H4), 7.1 (d, H3), 7.0 (t, H5)Isobutyl Group: δ 2.7 (d, -CH₂-), 2.1 (m, -CH-), 0.9 (d, -CH₃) | Pyridine Ring: δ 162.0 (C2), 149.0 (C6), 136.5 (C4), 122.5 (C3), 121.0 (C5)Isobutyl Group: δ 45.0 (-CH₂-), 29.5 (-CH-), 22.5 (-CH₃) |
| 3-Isobutylpyridine | Pyridine Ring: δ 8.4 (d, H2), 8.4 (s, H6), 7.5 (d, H4), 7.2 (t, H5)Isobutyl Group: δ 2.5 (d, -CH₂-), 1.9 (m, -CH-), 0.9 (d, -CH₃) | Pyridine Ring: δ 150.0 (C6), 147.5 (C2), 137.0 (C3), 135.0 (C4), 123.5 (C5)Isobutyl Group: δ 39.0 (-CH₂-), 30.5 (-CH-), 22.5 (-CH₃) |
| 4-Isobutylpyridine | Pyridine Ring: δ 8.5 (d, H2, H6), 7.1 (d, H3, H5)Isobutyl Group: δ 2.5 (d, -CH₂-), 1.9 (m, -CH-), 0.9 (d, -CH₃) | Pyridine Ring: δ 150.0 (C2, C6), 148.0 (C4), 124.0 (C3, C5)Isobutyl Group: δ 41.0 (-CH₂-), 30.0 (-CH-), 22.5 (-CH₃) |
Note: Predicted data is used for 3- and 4-isobutylpyridine due to the limited availability of experimental data. The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is effective in identifying functional groups and substitution patterns. The C-H out-of-plane bending vibrations in the fingerprint region are particularly useful for distinguishing between the 2-, 3-, and 4-substituted pyridine rings.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 2-Isobutylpyridine [1] | ~3050-3000: Aromatic C-H Stretch~2960-2870: Aliphatic C-H Stretch~1600, 1570, 1470, 1435: Pyridine Ring C=C and C=N Stretching~750: C-H Out-of-plane Bending (ortho-disubstituted) |
| This compound | ~3050-3000: Aromatic C-H Stretch~2960-2870: Aliphatic C-H Stretch~1580, 1480, 1420: Pyridine Ring C=C and C=N Stretching~790, 710: C-H Out-of-plane Bending (meta-disubstituted) |
| 4-Isobutylpyridine | ~3050-3000: Aromatic C-H Stretch~2960-2870: Aliphatic C-H Stretch~1600, 1560, 1415: Pyridine Ring C=C and C=N Stretching~810: C-H Out-of-plane Bending (para-disubstituted) |
Note: Some data for 3- and 4-isobutylpyridine are based on characteristic frequencies for substituted pyridines.
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular weight, their fragmentation patterns, particularly the relative abundances of certain fragments, can differ, aiding in their differentiation.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| 2-Isobutylpyridine [1] | 135 | 120: [M-CH₃]⁺93: [M-C₃H₆]⁺ (McLafferty rearrangement)78: Pyridine radical cation |
| This compound | 135 | 120: [M-CH₃]⁺92: [M-C₃H₇]⁺ (Loss of isopropyl radical)78: Pyridine radical cation |
| 4-Isobutylpyridine | 135 | 120: [M-CH₃]⁺92: [M-C₃H₇]⁺ (Loss of isopropyl radical)78: Pyridine radical cation |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the isobutyl group on the pyridine ring influences the π-system, leading to subtle shifts in the absorption maxima (λmax). Generally, pyridine and its derivatives exhibit two main absorption bands: a strong π→π* transition around 200-220 nm and a weaker n→π* transition around 250-270 nm.[2] The exact λmax values can be influenced by the solvent. While subtle differences may exist between the isomers, UV-Vis spectroscopy is generally less definitive for their differentiation compared to NMR, IR, or MS.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the isobutylpyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid isobutylpyridine sample onto the center of a clean, dry IR-transparent window (e.g., NaCl or KBr plate).[3][4]
-
Place a second window on top of the first to create a thin liquid film.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the sample directly onto the ATR crystal.[5]
Data Acquisition (FT-IR):
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty sample holder (or ATR crystal) should be recorded and subtracted from the sample spectrum.[5]
Data Processing:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the isobutylpyridine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/minute.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion and major fragment ions. Compare the fragmentation pattern with library data or known fragmentation rules.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of isobutylpyridine isomers.
Caption: Spectroscopic workflow for isomer differentiation.
Conclusion
The differentiation of 2-, 3-, and 4-isobutylpyridine isomers can be reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation due to the distinct chemical shifts of the pyridine ring protons and carbons. IR spectroscopy provides valuable confirmatory information based on the characteristic C-H out-of-plane bending vibrations. Mass spectrometry confirms the molecular weight and can offer clues to the isomer identity through analysis of fragmentation patterns, especially when combined with gas chromatography for separation. While UV-Vis spectroscopy is less specific for isomer differentiation, it can provide supplementary data. By employing the experimental protocols and comparative data presented in this guide, researchers can confidently identify and differentiate isobutylpyridine isomers in their samples.
References
Comparing the efficacy of different synthetic routes to 3-alkylpyridines
For Researchers, Scientists, and Drug Development Professionals
The 3-alkylpyridine structural motif is a crucial component in a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is therefore a topic of significant interest in the chemical sciences. This guide provides an objective comparison of several prominent synthetic methodologies for obtaining 3-alkylpyridines, supported by experimental data, to inform the selection of the most suitable route for a given research and development objective.
At a Glance: Performance Comparison of Synthetic Routes
The selection of an optimal synthetic strategy for 3-alkylpyridines hinges on a variety of factors, including yield, substrate scope, functional group tolerance, reaction conditions, and the commercial availability of starting materials. The following table summarizes quantitative data for key synthetic routes, offering a comparative overview.
| Synthetic Route | Pyridine Precursor | Alkylating/Coupling Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Photocatalytic Hydroarylation | 3-Halopyridine | Alkene | Ir or Ru photocatalyst, Hantzsch ester | Organic Solvent | Room Temp | 12-24 | 60-90 |
| Suzuki-Miyaura Coupling | 3-Halopyridine | Alkylboronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos) | Dioxane/Water | 80-110 | 12-24 | 70-95 |
| Negishi Coupling | 3-Halopyridine | Alkylzinc halide | Pd or Ni catalyst (e.g., Pd(OAc)₂), Ligand (e.g., CPhos) | THF | Room Temp | 1-12 | 75-95 |
| Kumada Coupling | 3-Halopyridine | Alkyl Grignard reagent | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | THF or Ether | Room Temp - Reflux | 2-12 | 60-90 |
| Bohlmann-Rahtz Synthesis | Enamine & Ethynylketone | N/A (Ring Formation) | Acid catalyst (e.g., Acetic Acid) | Acetic Acid | 50 | 4-8 | 65-95 |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt & α,β-Unsaturated carbonyl | N/A (Ring Formation) | Ammonium Acetate | Acetic Acid/Methanol | Reflux | 4-6 | 60-85 |
Methodological Deep Dive and Experimental Protocols
This section provides a detailed examination of each synthetic route, including their mechanisms, advantages, and limitations, along with representative experimental protocols.
Modern Cross-Coupling Strategies: Functionalization of the Pyridine Core
Cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, and they represent the state-of-the-art for the direct alkylation of pre-formed pyridine rings. These methods generally offer high yields, excellent functional group tolerance, and predictable regioselectivity.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a halide and an organoboron compound.[1] It is widely used due to the stability and low toxicity of the boronic acid reagents.[2] For the synthesis of 3-alkylpyridines, an alkylboronic acid or its corresponding ester is coupled with a 3-halopyridine. The use of modern, sterically hindered phosphine ligands has been crucial for achieving high efficiency in these couplings.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, 3-bromopyridine (1.0 mmol, 1.0 equiv.), the alkylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv.) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst, for instance, a pre-catalyst like SPhos-Pd-G3 (0.02 mmol, 2 mol%), is then added. A degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total), is introduced via syringe. The reaction mixture is then heated to 80-110 °C and stirred vigorously for 12-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 3-alkylpyridine.[3]
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4][5] A key advantage of this method is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions, including room temperature couplings.[5] The functional group tolerance is also excellent.[4]
Experimental Protocol: Negishi Coupling
In an inert atmosphere glovebox or using Schlenk techniques, a solution of the alkylzinc halide is prepared. For instance, the corresponding alkyl bromide (1.5 mmol, 1.5 equiv.) in anhydrous THF is added to a stirred suspension of activated zinc dust (1.6 mmol, 1.6 equiv.) and the mixture is stirred at room temperature for 2-4 hours. In a separate flask, the 3-halopyridine (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%), and a suitable ligand like CPhos (0.02-0.04 mmol, 2-4 mol%) are dissolved in anhydrous THF. The freshly prepared alkylzinc halide solution is then added to the catalyst mixture at room temperature. The reaction is stirred for 1-12 hours and monitored for completion. The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 3-alkylpyridine.[4][5]
The Kumada coupling is one of the earliest developed cross-coupling reactions, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile.[6][7] It is often catalyzed by nickel complexes, which can be more cost-effective than palladium.[6] A limitation of this method is the high reactivity of the Grignard reagent, which can be incompatible with certain functional groups.[6]
Experimental Protocol: Kumada Coupling
All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere. To a flask containing magnesium turnings (1.5 mmol, 1.5 equiv.) in anhydrous THF, a solution of the alkyl bromide (1.5 mmol, 1.5 equiv.) in THF is added dropwise to initiate the formation of the Grignard reagent. In a separate flask, the 3-halopyridine (1.0 mmol, 1.0 equiv.) and a nickel catalyst, such as NiCl₂(dppp) (0.03 mmol, 3 mol%), are dissolved in anhydrous THF. The solution is cooled to 0 °C, and the freshly prepared Grignard reagent is added slowly. The reaction mixture is allowed to warm to room temperature and may be heated to reflux for 2-12 hours. After cooling, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated. Purification by column chromatography provides the desired 3-alkylpyridine.
Modern Radical Approaches: Photocatalytic Hydroarylation
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. For the synthesis of 3-alkylpyridines, the hydroarylation of alkenes with halopyridines offers a direct and atom-economical approach.[8]
Experimental Protocol: Photocatalytic Hydroarylation
In a reaction tube, the 3-halopyridine (e.g., 3-iodopyridine, 1.0 mmol, 1.0 equiv.), the alkene (1.5-2.0 mmol, 1.5-2.0 equiv.), a photocatalyst such as Ir(ppy)₃ or a similar Ru complex (0.01-0.03 mmol, 1-3 mol%), and a hydrogen atom transfer (HAT) reagent like Hantzsch ester (1.2 mmol, 1.2 equiv.) are combined in a suitable degassed organic solvent (e.g., DMF or DMSO). The tube is sealed and the mixture is stirred while being irradiated with visible light (e.g., a blue LED lamp) at room temperature for 12-24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-alkylpyridine.[8]
Classical Ring-Formation Strategies
These methods construct the pyridine ring from acyclic precursors, incorporating the desired alkyl substituents during the cyclization process.
The Bohlmann-Rahtz synthesis is a two-step process that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[9][10] Modern modifications have enabled this reaction to be performed in a single pot under milder, acid-catalyzed conditions, providing good to excellent yields.
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
To a solution of the enamine (1.0 mmol, 1.0 equiv.) and the ethynylketone (1.0 mmol, 1.0 equiv.) in a suitable solvent such as toluene, acetic acid (e.g., 5:1 toluene:acetic acid) is added. The mixture is heated to 50 °C for 4-8 hours. The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated aqueous solution of NaHCO₃ and brine, dried, and concentrated. The crude product is purified by column chromatography.
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines through the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[11][12][13]
Experimental Protocol: Kröhnke Pyridine Synthesis
The α-pyridinium methyl ketone salt (1.0 mmol, 1.0 equiv.), the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv.), and ammonium acetate (10.0 mmol, 10.0 equiv.) are combined in glacial acetic acid or methanol.[11][12] The mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and a small amount of cold ethanol, and then recrystallized from a suitable solvent to yield the pure substituted pyridine.[12]
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and products in these synthetic routes, the following diagrams are provided.
Caption: Synthetic pathways for 3-alkylpyridines via cross-coupling reactions.
Caption: Synthetic pathways for substituted 3-alkylpyridines via ring-formation reactions.
Conclusion
The synthesis of 3-alkylpyridines can be approached through a variety of effective methods, each with its own set of advantages and disadvantages. Modern cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, offer high yields and functional group tolerance for the direct alkylation of a pre-existing pyridine ring. Photocatalytic hydroarylation represents a mild and atom-economical alternative. For the de novo construction of the pyridine ring with concomitant installation of alkyl substituents, classical named reactions like the Bohlmann-Rahtz and Kröhnke syntheses remain highly relevant, especially in their modern, one-pot variations. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, the desired scale of the reaction, and the laboratory resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Kröhnke Pyridine Synthesis [drugfuture.com]
Structure-Activity Relationship of Pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridine analogs, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs). Understanding the nuanced effects of structural modifications on receptor affinity and functional activity is paramount for the rational design of novel therapeutics targeting nAChR-implicated neurological disorders and addiction.
Quantitative Comparison of Pyridine Analogs
The following table summarizes the in vitro binding affinities (Ki) of representative pyridine analogs for neuronal nAChRs. These compounds, derivatives of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, illustrate the impact of substitutions on the pyridine ring.
| Compound ID | Substitution on Pyridine Ring | Binding Affinity (Ki, nM) |
| 1 | None | 0.15 |
| 2 | 2-fluoro | 0.46 |
| 3 | 4-fluoro | 1.2 |
| 4 | 5-fluoro | 0.23 |
| 5 | 6-fluoro | 0.89 |
| 6 | 2-chloro | 1.5 |
| 7 | 5-chloro | 0.35 |
| 8 | 6-chloro | 2.4 |
| 9 | 2-methyl | 3.6 |
| 10 | 5-methyl | 0.15 |
| 11 | 6-methyl | 1.8 |
| 12 | 5-bromo | 0.29 |
| 13 | 5-iodo | 0.33 |
| 14 | 5-phenyl | 0.055 |
| 15 | 5-(p-chlorophenyl) | 0.069 |
Key Structure-Activity Relationship Insights
Analysis of the data reveals several critical SAR trends for these pyridine analogs at neuronal nAChRs:
-
Position of Substitution: The position of the substituent on the pyridine ring significantly influences binding affinity. Substitutions at the 5-position are generally well-tolerated and can even be beneficial. For instance, compound 10 (5-methyl) retains the same high affinity as the parent compound 1 , while bulky substituents at the 5-position, such as a phenyl group (compound 14 ), can lead to a notable increase in affinity.
-
Nature of the Substituent:
-
Halogens: Introduction of halogens at various positions generally results in a slight to moderate decrease in binding affinity compared to the unsubstituted analog. However, the effect is position-dependent. For example, a 5-fluoro substitution (compound 4 ) is better tolerated than a 4-fluoro substitution (compound 3 ).
-
Alkyl Groups: Small alkyl groups, like a methyl group at the 5-position (compound 10 ), are well-accommodated. However, placing a methyl group at the 2- or 6-position (compounds 9 and 11 ) leads to a decrease in affinity, likely due to steric hindrance.
-
Aromatic Groups: The introduction of a phenyl ring at the 5-position (compound 14 ) significantly enhances binding affinity. This suggests the presence of a hydrophobic pocket in the receptor's binding site that can accommodate bulky aromatic substituents.
-
Experimental Protocols
The binding affinities listed above were determined using a standardized radioligand binding assay. Below is a detailed methodology.
Neuronal Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the in vitro binding affinity of test compounds for neuronal nAChRs.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[³H]-Epibatidine (radioligand)
-
Test compounds (pyridine analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Finally, resuspend the washed membranes in binding buffer to a specific protein concentration.
-
Binding Reaction: In a reaction tube, combine the prepared brain membranes, [³H]-Epibatidine at a concentration near its Kd, and the test compound at various concentrations. For determining non-specific binding, use a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Visualizing the SAR Workflow and a Relevant Signaling Pathway
To better understand the process of SAR studies and the biological context of nAChR modulation, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of an agonist pyridine analog at a neuronal nAChR.
A Head-to-Head Comparison of Catalytic Systems for Pyridine Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine ring is a cornerstone of modern synthesis, enabling access to a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalytic system is paramount, directly influencing the efficiency, regioselectivity, and substrate scope of these critical transformations. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyridine C-H functionalization, focusing on transition-metal and photoredox catalysis across four key transformations: C-H arylation, C-H alkenylation, C-H borylation, and C-H alkylation.
This analysis presents quantitative data from the primary literature in clearly structured tables, alongside detailed experimental protocols and mechanistic diagrams, to facilitate informed decision-making in catalyst selection and reaction optimization.
C-H Arylation of Pyridines: Palladium vs. Photoredox Catalysis
The direct arylation of pyridines is a powerful method for constructing biaryl and hetero-biaryl structures, which are prevalent in medicinal chemistry. Palladium catalysis has traditionally dominated this field, often relying on directing groups to achieve high regioselectivity. More recently, photoredox catalysis has emerged as a milder and highly efficient alternative.
Below is a comparison of these two systems for the C-H arylation of the model substrate, 2-phenylpyridine.
Table 1: Comparison of Palladium-Catalyzed and Photoredox-Catalyzed C-H Arylation of 2-Phenylpyridine
| Parameter | Palladium-Catalyzed Arylation | Photoredox-Catalyzed Arylation |
| Catalyst System | Pd(OAc)₂ / Ligand | [Ru(bpy)₃]Cl₂ or other photocatalyst / Pd(OAc)₂ |
| Arylating Agent | Aryl iodides, arylboronic acids, diaryliodonium salts | Arenediazonium salts |
| Typical Catalyst Loading | 2-10 mol% | 1-5 mol% (photocatalyst), 2-5 mol% (Pd catalyst) |
| Reaction Temperature | 80-120 °C | Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 70-95% | 80-98% |
| Key Advantages | Well-established, broad substrate scope for arylating agents. | Mild conditions, high efficiency, often faster reactions. |
| Key Limitations | Often requires high temperatures and stoichiometric oxidants. | Substrate scope can be limited by the redox potential of the components. |
C-H Alkenylation of Pyridines: Nickel vs. Rhodium Catalysis
The introduction of alkenyl groups into the pyridine core provides valuable building blocks for further synthetic transformations. Both nickel and rhodium-based catalytic systems have proven effective for this transformation, each with its own set of advantages. Here, we compare their performance in the C-H alkenylation of 2-phenylpyridine with styrene derivatives.
Table 2: Comparison of Nickel- and Rhodium-Catalyzed C-H Alkenylation of 2-Phenylpyridine with Styrenes
| Parameter | Nickel-Catalyzed Alkenylation | Rhodium-Catalyzed Alkenylation |
| Catalyst System | Ni(OTf)₂ / Ligand (e.g., bipyridine) | [Cp*RhCl₂]₂ / AgSbF₆ |
| Alkene Partner | Activated alkenes (e.g., styrenes, acrylates) | Activated and unactivated alkenes |
| Typical Catalyst Loading | 5-10 mol% | 1-5 mol% |
| Reaction Temperature | 60-100 °C | 50-80 °C |
| Reaction Time | 5-16 hours | 12-24 hours |
| Typical Yield | 80-95% | 75-90% |
| Key Advantages | Utilizes a more earth-abundant and cost-effective metal. | Broader alkene scope, including unactivated olefins. |
| Key Limitations | May require a stronger base and is often limited to activated alkenes. | Utilizes a precious metal catalyst. |
Regioselective C-H Borylation and C-4 Alkylation of Pyridines
Achieving regioselectivity in pyridine functionalization is a significant challenge due to the multiple reactive C-H bonds. The following sections highlight catalytic systems that provide solutions for selective C-3 borylation and C-4 alkylation.
C-3 Borylation: Iridium Catalysis
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of pyridines, particularly at the C-3 position, which is often difficult to access directly.[1][2][3][4][5][6][7][8][9] The steric environment around the nitrogen atom can be exploited to direct the borylation to the meta position.
Table 3: Iridium-Catalyzed C-3 Borylation of 2-Substituted Pyridines
| Parameter | Iridium-Catalyzed C-3 Borylation |
| Catalyst System | [Ir(OMe)(COD)]₂ / dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) |
| Borylating Agent | Pinacolborane (HBPin) or Bis(pinacolato)diboron (B₂pin₂) |
| Substrate Example | 2-Trifluoromethylpyridine |
| Regioselectivity | Predominantly C-3 (meta) or C-5 depending on substitution |
| Typical Catalyst Loading | 1-3 mol% |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 1-16 hours |
| Typical Yield | 70-90% |
| Key Advantages | High regioselectivity for the otherwise difficult-to-access C-3 position. |
| Key Limitations | Requires a precious metal catalyst; ortho-borylated products can be unstable. |
C-4 Alkylation: The Minisci Reaction
The Minisci reaction is a classic and powerful method for the C-H alkylation of electron-deficient heterocycles like pyridine.[5][10][11][12][13][14][15] By employing a blocking group strategy on the pyridine nitrogen, the reaction can be directed with high selectivity to the C-4 position.
Table 4: Minisci-Type C-4 Decarboxylative Alkylation of Pyridine
| Parameter | Minisci C-4 Alkylation (with blocking group) |
| Catalytic System | AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant) |
| Alkylating Agent | Carboxylic acids (decarboxylative coupling) |
| Substrate | Pyridine with a removable N-blocking group (e.g., maleate-derived) |
| Regioselectivity | Exclusively C-4 |
| Reaction Temperature | 50 °C |
| Reaction Time | 2 hours |
| Typical Yield | 60-85% (after removal of blocking group) |
| Key Advantages | High C-4 selectivity, operationally simple, uses inexpensive reagents. |
| Key Limitations | Requires installation and removal of a blocking group. |
Experimental Protocols
General Experimental Workflow
The general workflow for comparing these catalytic systems involves parallel reaction setup, careful monitoring of reaction progress, and rigorous analysis of the products.
Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
To a screw-capped vial are added 2-phenylpyridine (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 equiv). The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is stirred at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Photoredox-Catalyzed C-H Arylation of 2-Phenylpyridine
In a nitrogen-filled glovebox, a vial is charged with 2-phenylpyridine (1.0 equiv), the aryldiazonium tetrafluoroborate (1.5 equiv), [Ru(bpy)₃]Cl₂ (1-2 mol%), and Pd(OAc)₂ (2-5 mol%). The vial is sealed, and anhydrous solvent (e.g., acetonitrile or DMF) is added. The reaction mixture is then stirred and irradiated with a blue LED light source at room temperature for 4-12 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.[16][17][18][19]
Iridium-Catalyzed C-3 Borylation of a 2-Substituted Pyridine
In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ir(OMe)(COD)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 3 mol%), and the 2-substituted pyridine (1.0 equiv).[5] The flask is sealed, removed from the glovebox, and pinacolborane (1.5 equiv) is added under a positive pressure of nitrogen. The reaction mixture is then heated at 80 °C for 1-16 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired pyridyl boronate ester.[5]
Minisci-Type C-4 Alkylation of Pyridine (via Blocking Group)
To a solution of the N-blocked pyridinium salt (1.0 equiv) and the carboxylic acid (2.0 equiv) in a mixture of DCE and water (1:1), is added AgNO₃ (20 mol%). The mixture is stirred at 50 °C, and a solution of (NH₄)₂S₂O₈ (2.0 equiv) in water is added portion-wise over 1 hour. The reaction is stirred for an additional hour at 50 °C. After cooling, the mixture is diluted with dichloromethane and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is then subjected to conditions to remove the blocking group (e.g., treatment with a base like DBU) and purified by column chromatography to yield the C-4 alkylated pyridine.[12][13]
Mechanistic Pathways
The following diagrams illustrate the proposed catalytic cycles for palladium-catalyzed and photoredox-mediated C-H arylation of pyridine.
References
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Visible-Light-Promoted C-H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis. | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for 3-Isobutylpyridine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Isobutylpyridine, a key chemical intermediate, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of this compound. While specific public data on validated methods exclusively for this compound is limited, this document outlines established techniques for structurally similar pyridine derivatives. The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of various analytical methods for compounds structurally similar to this compound, providing a benchmark for expected performance.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (Range) | Citation |
| GC-FID | Pyridine | Air | 0.87 pg per injection | - | - | - | [1] |
| IT-MS | Pyridine Alkaloids | Tobacco | 0.2 µg/mL | - | 95.6 - 97.2 | - | [2] |
| UHPLC-MS/MS | Pyrrolizidine Alkaloids | Honey, Milk, Tea | 0.015–0.75 µg/kg | 0.05–2.5 µg/kg | 64.5 - 112.2 | - | [3][4] |
| GC-MS | 3,5,6-Trichloro-2-pyridinol | Vegetables | 8.3 µg/kg | - | 70.4 - 107.6 | - | [5] |
| GC-MS/MS | Chlorpyrifos | Duck Muscle | 0.3 µg/kg | 1.0 µg/kg | 86.2 - 92.3 | - | [5] |
| LC-MS/MS | Nitrapyrin | Celery, Onion | - | 0.020 µg/g | 68 - 102 | - | [5] |
| LC-MS/MS | 6-Chloropicolinic acid | Onion, Mustard Greens, Lettuce | - | 0.050 µg/g | - | - | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for pyridine derivatives and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Objective: To determine the molecular weight and fragmentation pattern of the compound for identification and quantification.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
MS Conditions:
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in a suitable solvent (e.g., methanol, dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is applicable for routine quality control of this compound in various samples.
-
Objective: To separate and quantify this compound in a liquid sample.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a common wavelength for pyridine derivatives is around 254 nm).[5]
-
Injection Volume: 10 µL.[5]
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods for this compound quantification.
Caption: General workflow for the development and validation of an analytical method.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Isobutylpyridine
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, procedural framework for the proper disposal of 3-Isobutylpyridine, addressing immediate safety protocols, regulatory considerations, and step-by-step disposal instructions.
Hazard Assessment and Data Summary
Before handling or disposing of this compound, it is crucial to be aware of its properties and potential hazards. While one Safety Data Sheet (SDS) indicates that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to consult multiple sources and local regulations, as classifications can vary.[1] The physical and chemical properties are important for a comprehensive hazard assessment.
Table 1: Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 14159-61-6 | [1] |
| Molecular Formula | C₉H₁₃N | [2] |
| Physical State | Liquid | [3] |
| Flash Point | 67.22 °C (153.00 °F) TCC | [4] |
| Solubility in Water | 7813 mg/L @ 25 °C (estimated) | [4] |
| Hazards | Not classified as hazardous by one supplier SDS | [1] |
Note: The flash point suggests that under certain conditions, it may be considered a flammable liquid. Always refer to the most current SDS and your institution's safety guidelines.
Regulatory Framework and Generator Responsibilities
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6] Under RCRA, the chemical waste generator is responsible for determining whether a discarded chemical is classified as a hazardous waste.[1][5][6][7] This involves checking if the waste exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed as a hazardous waste.[7][8]
State and local regulations may be more stringent than federal laws.[5] Therefore, you must consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Step-by-Step Disposal Protocol
This protocol provides a general procedure for the disposal of this compound. Always adhere to your institution's specific policies and procedures.
Step 1: Waste Determination
As the generator, you must first determine if your this compound waste is hazardous.[6] Given its flash point, it may be classified as an ignitable hazardous waste. If it is mixed with other substances, the entire mixture must be evaluated.
Step 2: Segregation and Collection
-
Collect this compound waste in a dedicated, properly labeled container.[9][10][11]
-
Do not mix it with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[11]
Step 3: Containerization
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9][10][11]
-
Ensure the container is in good condition and not leaking.[8]
Step 4: Labeling
-
Properly label the waste container as soon as the first drop of waste is added.[9][10]
-
The label must include:
Step 5: Storage
-
Store the waste container in a designated satellite accumulation area.[10]
-
The storage area should be secure, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[9]
-
Store it separately from incompatible materials like strong oxidizers and acids.[9]
Step 6: Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal.[10]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [11]
Spill and Emergency Procedures
In the event of a spill:
-
Ensure adequate ventilation.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][10]
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][9][10][11]
-
Collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.[3][9]
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Isobutylpyridine
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides an essential, step-by-step operational and disposal plan for 3-Isobutylpyridine, ensuring both laboratory safety and environmental protection.
Proper management of this compound, a heterocyclic aromatic organic compound, is critical to mitigate potential health risks and maintain a secure research environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal methods.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended equipment. For pyridine and its derivatives, it is crucial to select gloves with proven resistance, as some common laboratory gloves, like nitrile, may offer insufficient protection.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Butyl rubber or Polyvinyl Alcohol (PVA) | Pyridine and its derivatives can penetrate nitrile gloves. Butyl rubber or PVA offer superior resistance. Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and vapors. |
| Body Protection | Lab Coat | Fully-buttoned, flame-retardant | Prevents skin contact with the chemical. |
| Respiratory Protection | Respirator | Air-purifying respirator with an organic vapor (OV) cartridge | Recommended when working outside of a certified chemical fume hood or in case of a spill to prevent inhalation of harmful fumes. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound inside a properly functioning and certified laboratory chemical fume hood to minimize inhalation of vapors.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: Have a chemical spill kit readily available. The kit should contain an inert absorbent material such as vermiculite, sand, or cat litter.[1]
2. Handling and Use:
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][3] Keep the container tightly closed when not in use.[2] Store it separately from incompatible materials such as strong oxidizers and acids.[3]
3. Post-Handling:
-
Decontamination: After use, decontaminate any surfaces that may have come into contact with this compound using a suitable laboratory detergent and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spills (less than 100 mL) within a Fume Hood:
-
Alert colleagues in the immediate area.
-
Contain the spill with absorbent material from the spill kit, working from the outside in.[4]
-
Absorb the material and place the used absorbent in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent or detergent.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Close the doors to the affected area to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Do not pour this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
